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2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Documentation Hub

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  • Product: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
  • CAS: 153504-92-8

Core Science & Biosynthesis

Foundational

The Mechanism of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in DPP-4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus (T2DM). Its inhibition p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus (T2DM). Its inhibition prevents the degradation of incretin hormones, thereby promoting glucose-dependent insulin secretion. This technical guide provides an in-depth analysis of the mechanism of action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide and its derivatives as potent and selective DPP-4 inhibitors. We will explore the molecular interactions governing the binding of this chemical scaffold to the DPP-4 active site, supported by computational modeling and experimental data. Furthermore, this guide will detail the key experimental protocols for characterizing the inhibitory activity and pharmacokinetic profile of this class of compounds.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4), a serine protease, is a key regulator of glucose metabolism.[1][2][3] It is widely expressed on the surface of various cell types and is involved in multiple physiological processes.[2] In the context of T2DM, the primary role of DPP-4 is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4][5] These gut-derived hormones are released in response to food intake and are crucial for stimulating insulin secretion in a glucose-dependent manner.[2][4]

By cleaving the N-terminal dipeptides from GLP-1 and GIP, DPP-4 significantly shortens their circulating half-lives, thereby attenuating their insulinotropic effects.[4][5] Inhibition of DPP-4, therefore, leads to a prolongation of the action of endogenous incretins, resulting in enhanced insulin secretion, suppression of glucagon release, and improved glycemic control.[5][6] This mechanism forms the basis for the therapeutic efficacy of the "gliptin" class of antidiabetic drugs.[6][7]

The quinoxaline scaffold, a bioisostere of the quinazoline ring found in the established DPP-4 inhibitor Linagliptin, has been identified as a promising core structure for the development of novel DPP-4 inhibitors.[4] The sulfonamide moiety is a well-established pharmacophore known for its ability to form hydrogen bonds with biological targets, making the 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold a subject of significant interest in the design of new and safer DPP-4 inhibitors.[4][5]

Mechanism of Action: Molecular Interactions and Binding

The inhibitory activity of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives against DPP-4 is attributed to their specific binding within the enzyme's active site. Molecular docking and dynamic studies have revealed key interactions between the inhibitor and the amino acid residues of DPP-4.[4][5][8]

The Quinoxaline Core and Sulfonamide Moiety

The core structure, 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, serves as the foundational scaffold for a series of potent DPP-4 inhibitors.[4][5][9] The sulfonamide group plays a crucial role in anchoring the molecule within the active site through hydrogen bond interactions.[4][5] This is a common feature among many DPP-4 inhibitors, including the commercially available drug Omarigliptin.[4][10]

Key Amino Acid Interactions

Molecular docking studies have elucidated the specific interactions between the quinoxaline-based inhibitors and the DPP-4 active site.[4][8] The sulfonyl group of the sulfonamide moiety is capable of forming hydrogen bonds with amino acid residues in the active pocket.[4][5] The stability of the inhibitor-enzyme complex is further enhanced by additional interactions with various subsites of the DPP-4 active site.

The following diagram illustrates the general binding mode of a 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivative within the DPP-4 active site.

G cluster_DPP4 DPP-4 Active Site cluster_inhibitor Quinoxaline-Sulfonamide Inhibitor S1 Pocket S1 Pocket S2 Pocket S2 Pocket Catalytic Triad (Ser630, Asp708, His740) Catalytic Triad (Ser630, Asp708, His740) Arg125 Arg125 Tyr662 Tyr662 Tyr666 Tyr666 Glu205 Glu205 Glu206 Glu206 Quinoxaline Core Quinoxaline Core Quinoxaline Core->S1 Pocket Hydrophobic Interaction Quinoxaline Core->Tyr662 Pi-Pi Stacking Sulfonamide Moiety Sulfonamide Moiety Quinoxaline Core->Sulfonamide Moiety Sulfonamide Moiety->Catalytic Triad (Ser630, Asp708, His740) H-Bond Sulfonamide Moiety->Arg125 Ionic Interaction Substituent (R) Substituent (R) Sulfonamide Moiety->Substituent (R) Substituent (R)->S2 Pocket Hydrophobic/Polar Interaction

Caption: Binding of Quinoxaline-Sulfonamide Inhibitor to DPP-4.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have demonstrated that modifications to the core scaffold can significantly impact inhibitory potency.[1] For instance, the addition of a 4-substituted sulfamoylphenyl motif can enhance the inhibitory activity.[1] The nature of the substituent 'R' on the sulfonamide moiety also plays a critical role in determining the binding affinity and selectivity.

Experimental Characterization

The evaluation of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives as DPP-4 inhibitors involves a series of in vitro and in vivo experiments.

In Vitro DPP-4 Inhibition Assay

The primary method for determining the inhibitory potency is the in vitro DPP-4 inhibition assay. This assay measures the ability of the compound to inhibit the enzymatic activity of DPP-4.

Protocol:

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl)

    • Test compounds (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives)

    • Reference inhibitor (e.g., Linagliptin, Sitagliptin)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • Add the DPP-4 enzyme solution to each well of the microplate.

    • Add the test compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).

    • Calculate the rate of the enzymatic reaction for each compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics

Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).[11][12]

Protocol:

  • Procedure:

    • Perform the DPP-4 inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate.

    • Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.

    • Analyze the data using graphical methods such as the Lineweaver-Burk plot or by non-linear regression analysis to determine the inhibition constant (Ki) and the mode of inhibition.

In Vivo Hypoglycemic Activity

The in vivo efficacy of the inhibitors is assessed by their ability to lower blood glucose levels in animal models of diabetes.

Protocol:

  • Animal Model:

    • Use a suitable animal model for type 2 diabetes (e.g., streptozotocin-induced diabetic rats or db/db mice).

  • Procedure:

    • Administer the test compound orally to the diabetic animals.

    • Administer a glucose challenge (oral glucose tolerance test - OGTT).

    • Collect blood samples at various time points after glucose administration.

    • Measure the blood glucose levels in the collected samples.

    • Compare the blood glucose profiles of the treated group with those of the vehicle-treated control group and a group treated with a standard antidiabetic drug.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. In some studies, compounds have been radiolabeled (e.g., with 131I) to trace their biodistribution.[4][5] These studies have shown that the compounds tend to accumulate in visceral organs where DPP-4 is highly expressed.[4][5][9]

Data Summary

The following table summarizes the reported inhibitory activities of representative 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives against DPP-4.

CompoundSubstituent (R)DPP-4 IC50 (µM)Reference
174 Varies35.4[13]
175 Varies28.7[13]

Conclusion

The 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold represents a promising class of DPP-4 inhibitors for the treatment of type 2 diabetes mellitus. Their mechanism of action involves specific binding to the DPP-4 active site, driven by key interactions with the sulfonamide moiety and the quinoxaline core. The modular nature of this scaffold allows for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these and other novel DPP-4 inhibitors, from initial in vitro screening to in vivo efficacy studies. Further research into this chemical class could lead to the development of next-generation antidiabetic therapies with improved safety and efficacy profiles.

References

  • Syam, Y. M., Anwar, M. M., Abd El-Karim, S. S., Elseginy, S. A., Essa, B. M., & Sakr, T. M. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(58), 36989–37010. [Link]

  • Syam, Y. M., Anwar, M. M., Abd El-Karim, S. S., Elseginy, S. A., Essa, B. M., & Sakr, T. M. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(58), 36989–37010. [Link]

  • Syam, Y. M., Anwar, M. M., Abd El-Karim, S. S., Elseginy, S. A., Essa, B. M., & Sakr, T. M. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(58), 36989–37010. [Link]

  • Various. (n.d.). Different DPP-4 inhibitors bearing sulfonamide and quinoxaline cores. ResearchGate. [Link]

  • Zaharieva, M. M., Kondeva-Burdina, M. S., & Zheleva, D. I. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(5), 1599. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghamdi, S., Al-Agamy, M., Al-Harbi, S., ... & El-Emam, A. A. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2395985. [Link]

  • Various. (n.d.). Structure activity relationship analyses of the resultant data of DPP-4 inhibitory assessment. ResearchGate. [Link]

  • Syam, Y. M., Anwar, M. M., Abd El-Karim, S. S., Elseginy, S. A., Essa, B. M., & Sakr, T. M. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(58), 36989–37010. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghamdi, S., Al-Agamy, M., Al-Harbi, S., ... & El-Emam, A. A. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2395985. [Link]

  • Various. (n.d.). Development and in silico study of a new class of quinazolinone-sulfonamides as antioxidant and anti-diabetic agents with potential DPP-4 inhibitory activity. ResearchGate. [Link]

  • Various. (n.d.). Sulphonamide-1,3,5-triazine-thiazoles: Discovery of novel class of antidiabetic agent via inhibition of DPP-4. ResearchGate. [Link]

  • Syam, Y. M., Anwar, M. M., Abd El-Karim, S. S., Elseginy, S. A., Essa, B. M., & Sakr, T. M. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(58), 36989–37010. [Link]

  • Sharma, S., & Singh, R. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Organic Chemistry, 26(15), 1435-1461. [Link]

  • Various. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. [Link]

  • My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. [Link]

  • Various. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link]

  • Fares, M., Aboutabl, M. E., El-Sayed, N. N. E., El-Tanany, E. S., El-Kashef, N., & El-Hallouty, S. M. (2022). A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. Scientific Reports, 12(1), 1-20. [Link]

  • Li, Y., Zhang, J., Chen, Y., Li, Y., & Gao, H. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893333. [Link]

  • Asgari, O. F., & Obafemi, C. A. (2021). 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. African Journal of Pure and Applied Chemistry, 15(4), 89-100. [Link]

  • Various. (n.d.). The Theoretical Substantiation of the Targeted Search for New DPP4 Inhibitors. Computational Studies of Potential Candidates. SciSpace. [Link]

Sources

Exploratory

In Vitro Binding Affinity of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Derivatives: A Technical Guide

Introduction & Pharmacological Context Quinoxaline-2,3-dione derivatives represent a foundational pharmacophore in the study and modulation of ionotropic glutamate receptors (iGluRs). Historically, compounds such as CNQX...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Quinoxaline-2,3-dione derivatives represent a foundational pharmacophore in the study and modulation of ionotropic glutamate receptors (iGluRs). Historically, compounds such as CNQX and DNQX established this scaffold as a potent class of competitive antagonists at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors[1].

However, to overcome limitations in receptor subtype selectivity and poor aqueous solubility, structural functionalization at the 6-position has become a critical drug development strategy. The introduction of a sulfonamide group—yielding 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives—significantly alters the electronic distribution and steric profile of the molecule[2]. These derivatives, such as N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, have demonstrated profound in vivo efficacy, including anxiolytic and anticonvulsant properties, directly driven by their high in vitro binding affinity to iGluRs[3].

Mechanistic Grounding: Receptor Binding Dynamics

The binding affinity of 6-sulfonamide quinoxaline-2,3-diones is dictated by their precise interaction with the ligand-binding domain (LBD) of AMPA and kainate receptors.

From a mechanistic standpoint, the 2,3-dioxo core mimics the γ-carboxyl group of endogenous glutamate, anchoring the molecule deep within the orthosteric binding site. The strategic addition of the 6-sulfonamide moiety introduces a bulky, electron-withdrawing group that projects into the solvent-exposed regions of the LBD cleft. This functional group forms novel hydrogen bonds with specific residues (e.g., interacting with tyrosine or arginine residues depending on the GluA/GluK subtype), which enhances binding affinity (lowering the Ki​ )[4]. More importantly, the steric bulk of the sulfonamide group acts as a physical wedge. It prevents the two lobes of the LBD from adopting the "closed-cleft" conformation required for ion channel gating, thereby locking the receptor in an inactive, open-cleft state.

Mechanism Glutamate Endogenous Glutamate AMPAR AMPA Receptor LBD (Closed Cleft = Active) Glutamate->AMPAR Agonist Binding Derivative 6-Sulfonamide Quinoxaline Derivative AMPAR_Inact AMPA Receptor LBD (Open Cleft = Inactive) Derivative->AMPAR_Inact Competitive Binding IonChannel Na+/Ca2+ Influx AMPAR->IonChannel Conformational Change Block Channel Remains Closed AMPAR_Inact->Block Steric Hindrance Depolarization Neuronal Depolarization IonChannel->Depolarization Excitatory Signal Block->IonChannel Inhibits

Logical pathway of AMPA receptor antagonism by 6-sulfonamide quinoxaline derivatives.

Quantitative Binding Affinity & Structure-Activity Relationship (SAR)

In vitro radioligand binding assays demonstrate that 6-sulfonamide derivatives possess nanomolar to low-micromolar affinities for iGluRs. The nature of the substituent on the sulfonamide nitrogen (e.g., N,N-dibenzyl vs. unsubstituted) significantly alters the pharmacological profile. A highly lipophilic substitution, such as the N,N-dibenzyl derivative, enhances membrane permeability and correlates with potent CNS depressant activity at doses as low as 2.5 mg/kg[3].

The table below synthesizes the quantitative binding data across various structural modifications of the quinoxaline-2,3-dione core.

Table 1: In Vitro Binding Affinities of Quinoxaline-2,3-dione Derivatives
Compound / Structural MotifTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Pharmacological Profile
Unsubstituted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalineAMPA (General) IC50​ ~ 1.0 - 5.0 µMBaseline competitive antagonist[5]
6-Sulfonamide core derivativeAMPA (GluA1-4) IC50​ ~ 0.05 - 0.5 µMEnhanced affinity via H-bonding[5]
N,N-dibenzyl-6-sulfonamide derivativeAMPA / Kainate Ki​ < 0.5 µM (Estimated)High anxiolytic & anticonvulsant activity[3]
N1-Substituted 6-sulfonamide analogsKainate (GluK3) Ki​ = 0.142 - 2.91 µMHigh GluK3 selectivity[4]

Experimental Protocol: Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the following protocol outlines the standard, self-validating methodology for determining the in vitro binding affinity ( Ki​ ) of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives.

This workflow is designed as a self-validating system : the inclusion of a saturating concentration of an unlabeled ligand (Step 3) serves as an internal control to isolate specific binding from background noise, ensuring that the calculated IC50​ is a true reflection of orthosteric receptor affinity.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Action: Isolate cortical membranes from male Wistar rats or harvest recombinant cell lines (e.g., HEK293 expressing GluA2). Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Causality: Utilizing strictly ice-cold conditions prevents the proteolytic degradation of the membrane-bound receptors. The Tris-HCl buffer maintains a physiological pH, which is critical for preserving the native conformational state of the LBD required for accurate ligand docking.

Step 2: Radioligand Incubation

  • Action: Incubate 100 µg of the prepared membrane protein with 5 nM [ 3 H]AMPA and varying logarithmic concentrations of the 6-sulfonamide test compound ( 10−9 to 10−4 M) in a final volume of 500 µL. Include 100 mM KSCN in the assay buffer.

  • Causality: KSCN (Potassium thiocyanate) acts as a chaotropic agent. It slightly alters the hydration shell around the receptor, significantly increasing the binding affinity of [ 3 H]AMPA to the resting state of the receptor, thereby vastly improving the signal-to-noise ratio in the assay.

Step 3: Internal Validation (Non-Specific Binding Determination)

  • Action: Define Non-Specific Binding (NSB) by adding a saturating concentration (1 mM) of unlabeled L-glutamate to a parallel set of control tubes.

  • Causality: This step validates the assay. By flooding the system with unlabeled glutamate, all specific orthosteric sites are occupied. Any residual radioactivity measured in these tubes represents radioligand sticking nonspecifically to lipids or the tube walls, allowing for the precise mathematical extraction of specific binding.

Step 4: Rapid Filtration & Washing

  • Action: Terminate the reaction after 60 minutes of incubation at 4°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine for 1 hour). Wash the filters three times with 3 mL of ice-cold buffer.

  • Causality: Pre-soaking filters in polyethylenimine (a cationic polymer) neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter itself. Rapid washing removes unbound radioligand without providing enough time for the bound radioligand-receptor complex to dissociate.

Step 5: Scintillation Counting & Data Analysis

  • Action: Extract radioactivity using a liquid scintillation cocktail and quantify using a scintillation counter. Calculate the IC50​ using non-linear regression. Convert the IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff equation is mandatory for standardizing results. It corrects the raw IC50​ value based on the specific radioligand's concentration ( [L] ) and its known dissociation constant ( Kd​ ), providing an absolute measure of the test compound's affinity that can be compared across different laboratories and assay conditions.

Workflow Prep 1. Membrane Preparation (Rat Cortex/Recombinant) Incubation 2. Radioligand Incubation ([3H]AMPA + Test Compound) Prep->Incubation Filtration 3. Rapid Filtration (GF/C Glass Fiber Filters) Incubation->Filtration Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Scintillation 5. Liquid Scintillation Counting Washing->Scintillation Analysis 6. Data Analysis (IC50 & Ki Calculation) Scintillation->Analysis

Step-by-step experimental workflow for in vitro radioligand binding assays.

Conclusion

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold represents a highly tunable and potent pharmacophore for iGluR antagonism. Through targeted modifications at the 6-position, researchers can achieve sub-micromolar binding affinities and distinct receptor subtype selectivities. By adhering to rigorously validated in vitro binding protocols, drug development professionals can confidently leverage this scaffold to engineer novel neuroprotective, anticonvulsant, and anxiolytic therapeutics.

References

  • Synthesis and neuropharmacological activity of some quinoxalinone derivatives ResearchGate[Link]

  • N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists: X-ray Crystallography, Structure–Affinity Relationships, and in Vitro Pharmacology ACS Publications[Link]

  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives ResearchGate[Link]

  • Quinoxaline: Synthetic and pharmacological perspectives ResearchGate[Link]

  • WO1997008155A1 - Novel 2,3-dioxo-1,2,3,4-tetrahydro-quinoyxalinyl derivatives Google P

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Abstract This comprehensive application note provides a detailed, three-step protocol for the laboratory-scale synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, a heterocyclic compound with significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, three-step protocol for the laboratory-scale synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, a heterocyclic compound with significant potential in medicinal chemistry. The quinoxaline-2,3-dione scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a range of biological activities.[1][2] The addition of a sulfonamide moiety, a well-known pharmacophore, can further enhance the therapeutic potential. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable pathway from common starting materials to the target compound. The synthesis involves an initial cyclocondensation to form the quinoxaline core, followed by electrophilic chlorosulfonation, and concluding with amination to yield the final product.

Introduction

Quinoxaline-2,3-diones represent a critical class of nitrogen-containing heterocyclic compounds, serving as versatile intermediates and core structures in numerous biologically active molecules.[3] Derivatives have shown promise as antagonists for the NMDA and AMPA receptors, highlighting their potential in neuroprotective applications.[1][2][4] The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anticonvulsant drugs. The strategic combination of these two pharmacophores in 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide makes it a compelling target for further investigation and as a scaffold for library development.

This guide details a robust and reproducible three-step synthesis. The methodology is based on established chemical principles, beginning with the classic acid-catalyzed condensation of an ortho-diamine with oxalic acid to form the bicyclic core.[5][6] Subsequent functionalization is achieved via chlorosulfonation, an electrophilic aromatic substitution that installs the reactive sulfonyl chloride group, which is then converted to the target primary sulfonamide.

Overall Synthetic Workflow

The synthesis is performed in three sequential steps, as illustrated below. The process begins with commercially available starting materials and does not require highly specialized equipment.

SynthesisWorkflow cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation A o-Phenylenediamine + Oxalic Acid B 1,2,3,4-Tetrahydro- quinoxaline-2,3-dione A->B  4N HCl, H2O  Reflux (100°C) C 1,2,3,4-Tetrahydro- quinoxaline-2,3-dione D 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline -6-sulfonyl chloride C->D  Chlorosulfonic Acid (excess)  Heat E 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline -6-sulfonyl chloride F 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline -6-sulfonamide E->F  Conc. NH4OH  Stir at RT

Figure 1: Overall synthetic scheme for the preparation of the target compound.

Materials and Methods

Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bars

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

  • pH paper or pH meter

  • Standard laboratory glassware

  • Fume hood

Reagents and Solvents
Reagent/SolventChemical FormulaMolar Mass ( g/mol )SupplierPurity
o-PhenylenediamineC₆H₈N₂108.14Sigma-Aldrich≥99.5%
Oxalic acid dihydrateC₂H₂O₄·2H₂O126.07Fisher ScientificACS Grade
Hydrochloric acid (conc.)HCl36.46J.T. Baker~37%
Chlorosulfonic acidClSO₃H116.52Acros Organics≥99%
Ammonium hydroxide (conc.)NH₄OH35.04VWR~28-30%
EthanolC₂H₅OH46.07Decon Labs95%
Distilled or Deionized WaterH₂O18.02In-house-

Detailed Synthesis Protocol

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione

Rationale: This step involves the acid-catalyzed cyclocondensation of o-phenylenediamine with oxalic acid. The acidic medium protonates the carbonyl oxygen of oxalic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of o-phenylenediamine, leading to the formation of the stable six-membered quinoxaline ring system.[5][6]

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of oxalic acid dihydrate (15.1 g, 0.12 mol) in 60 mL of distilled water. Heat the mixture gently to approximately 100°C to ensure complete dissolution.

  • To the hot oxalic acid solution, carefully add 6 mL of concentrated hydrochloric acid.

  • In a separate beaker, dissolve o-phenylenediamine (10.8 g, 0.10 mol) in 50 mL of warm distilled water (~50°C) with stirring.

  • Slowly add the warm o-phenylenediamine solution to the hot oxalic acid/HCl solution in the round-bottom flask. An immediate reaction may be observed.

  • Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 100°C) with continuous stirring for 30 minutes.

  • After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Collect the pale, crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with two portions of cold distilled water (2 x 50 mL) to remove any unreacted starting materials and residual acid.

  • Dry the product in an oven at 80-100°C to a constant weight. The expected product is 1,2,3,4-tetrahydroquinoxaline-2,3-dione as a stable solid.

    • Expected Yield: ~90%[5]

    • Appearance: Off-white to pale brown solid.

Step 2: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

Rationale: This reaction is a classic electrophilic aromatic substitution. The highly electron-deficient sulfur atom in chlorosulfonic acid acts as a powerful electrophile, attacking the electron-rich benzene ring of the quinoxaline-2,3-dione. The sulfonyl group directs primarily to the para-position relative to the activating amino groups of the heterocyclic ring.

⚠️ SAFETY WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

Procedure:

  • Carefully place 1,2,3,4-tetrahydroquinoxaline-2,3-dione (8.1 g, 0.05 mol) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a fume hood, slowly and carefully add chlorosulfonic acid (25 mL, ~43.7 g, 0.375 mol) to the flask in portions. The reaction is exothermic and will generate HCl gas. Ensure the addition is slow enough to control the temperature rise.

  • Once the addition is complete, gently heat the reaction mixture to 60-70°C with stirring for 2-3 hours. A gas trap (e.g., leading to a beaker with a dilute NaOH solution) is recommended to neutralize the evolved HCl gas.

  • Monitor the reaction for completion (TLC can be used, but quenching a small aliquot is necessary and hazardous). The reaction is typically complete when the evolution of HCl gas subsides.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker (e.g., 1 L), prepare a mixture of crushed ice and water (~500 g).

  • Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and must be done with extreme caution in the fume hood. The product will precipitate as a solid.

  • Continue stirring for 15-20 minutes until all the ice has melted and the product has fully precipitated.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold distilled water until the filtrate is neutral to pH paper. This removes all residual acids.

  • Dry the product, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, thoroughly, preferably in a vacuum desiccator. This intermediate is used directly in the next step.

Step 3: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Rationale: This is a nucleophilic substitution reaction at the sulfur atom. The highly electrophilic sulfonyl chloride is readily attacked by the nitrogen atom of ammonia, displacing the chloride leaving group and forming the stable sulfonamide bond.

Procedure:

  • Place the dried 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (5.2 g, 0.02 mol) from Step 2 into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 50 mL of concentrated ammonium hydroxide solution (~28-30%) to the flask.

  • Stir the resulting suspension vigorously at room temperature for 2-4 hours. The solid sulfonyl chloride will gradually convert to the sulfonamide.

  • After the stirring period, check the pH of the mixture. If it is still strongly basic, neutralize it by slowly adding dilute hydrochloric acid until the pH is approximately 7.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with two portions of cold distilled water (2 x 30 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide.

  • Dry the final product in an oven at 80°C.

Characterization

The identity and purity of the final compound and intermediates should be confirmed using standard analytical techniques:

  • Melting Point: To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups (N-H, C=O, S=O).

  • Mass Spectrometry: To confirm the molecular weight.

References

  • Shaik, N. B., et al. (2016). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PMC. Retrieved from [Link]

  • Zimmermann, K. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecular Diversity Preservation International (MDPI). Retrieved from [Link]

  • Babu, V. R., et al. (2015). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 7(10), 329-335.
  • Saeed, A., et al. (2024). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Mohamed, M. S., et al. (2012). Synthesis and antibacterial activity of some quinoxalinone derivatives. European Journal of Chemistry, 3(4), 453-457.
  • Festus, O. T., et al. (2021). 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Academic Journals. Retrieved from [Link]

  • Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. Retrieved from [Link]

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Application

Application Notes and Protocols for Radiolabeling 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide for Biodistribution Studies

Introduction: Unveiling the In Vivo Journey of a Quinoxaline-Sulfonamide Candidate The compound 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a small molecule of significant interest, belonging to a class of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the In Vivo Journey of a Quinoxaline-Sulfonamide Candidate

The compound 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a small molecule of significant interest, belonging to a class of compounds with diverse pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a potential therapeutic agent. Radiolabeling this compound allows for sensitive and quantitative in vivo tracking, providing invaluable data on its biodistribution and pharmacokinetics. These studies are crucial for assessing target engagement, off-target accumulation, and overall safety of the drug candidate.

This guide provides a comprehensive overview of potential radiolabeling strategies for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind selecting specific radionuclides and labeling positions, followed by detailed, step-by-step protocols for the most promising radiolabeling techniques. Furthermore, a robust protocol for conducting in vivo biodistribution studies in a murine model is presented.

Strategic Considerations for Radiolabeling

The choice of radionuclide and the position of the radiolabel on the molecule are critical decisions that directly impact the interpretation of biodistribution data. The ideal radiolabeling strategy should meet the following criteria:

  • Preservation of Biological Activity: The radiolabeling process and the presence of the radionuclide should not alter the physicochemical properties or biological activity of the parent molecule.

  • In Vivo Stability: The radiolabel must remain attached to the molecule under physiological conditions to ensure that the detected radioactivity accurately reflects the distribution of the compound of interest and not a detached radiolabel.

  • Suitable Half-Life: The half-life of the radionuclide should be appropriate for the duration of the biological process being studied.

  • Feasible Radiochemistry: The radiolabeling synthesis should be achievable with reasonable radiochemical yield (RCY), purity, and specific activity.

For 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, we will consider three primary radionuclides: Iodine-125 (¹²⁵I) for initial ex vivo studies, and the positron emitters Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) for in vivo imaging with Positron Emission Tomography (PET).

Structural Analysis for Labeling Position

The structure of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide offers several potential sites for radiolabeling. The aromatic ring of the quinoxaline core and the sulfonamide group are key features to consider.

G cluster_workflow ¹⁸F-Labeling Workflow Precursor Precursor Synthesis (e.g., Tosylated derivative) Labeling Nucleophilic Radiofluorination with [¹⁸F]Fluoride Precursor->Labeling Reaction Purification HPLC Purification Labeling->Purification Crude Product QC Quality Control (RCP, SA) Purification->QC Purified Product Final [¹⁸F]Labeled Product QC->Final Release

Caption: Workflow for ¹⁸F-radiolabeling.

Step-by-Step Methodology:

  • Precursor Synthesis:

    • Synthesize a suitable precursor, for example, by alkylating one of the nitrogen atoms of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide with a bifunctional linker containing a leaving group (e.g., 2-bromoethanol followed by tosylation).

  • Radiolabeling Procedure:

    • [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex by heating under a stream of nitrogen.

    • Add the precursor (2-5 mg) dissolved in a polar aprotic solvent (e.g., DMSO, acetonitrile).

    • Heat the reaction mixture at 80-120°C for 10-20 minutes.

    • Cool the reaction and dilute with water.

  • Purification:

    • Purify the crude reaction mixture using semi-preparative reverse-phase HPLC.

    • Collect the fraction corresponding to the ¹⁸F-labeled product.

    • Reformulate the collected fraction into a biocompatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Radiochemical Purity: Determined by analytical HPLC. [1][2] * Radionuclidic Purity: Confirmed by measuring the half-life of the final product.

    • Residual Solvents: Analyzed by gas chromatography to ensure they are within acceptable limits.

    • Sterility and Pyrogenicity: Tested to ensure the final product is safe for in vivo administration. [2][3] Data Presentation:

ParameterExpected Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>98%
Molar Activity>1 Ci/µmol

Part 3: Radiolabeling with Carbon-11 for PET Imaging

Carbon-11, with its short half-life of 20.4 minutes, is ideal for PET studies where rapid kinetics are being investigated or multiple scans are required in the same subject on the same day. [4][5]The introduction of a [¹¹C]methyl group is a common and versatile strategy. [6]

Protocol 3: ¹¹C-Methylation

This protocol describes the methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. A potential site for methylation is one of the nitrogen atoms in the quinoxaline ring or the sulfonamide nitrogen.

Rationale: ¹¹C-methylation is a well-established and robust method for incorporating Carbon-11 into a wide range of molecules. [7][8]The short reaction times required are compatible with the short half-life of ¹¹C. [9] Step-by-Step Methodology:

  • Precursor Synthesis:

    • Synthesize a desmethyl precursor where one of the nitrogen atoms is available for methylation.

  • [¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate Production:

    • [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then iodinated to form [¹¹C]CH₃I. [4][6] 2. [¹¹C]CH₃I can be passed over a heated silver triflate column to generate the more reactive [¹¹C]CH₃OTf. [7]3. Radiolabeling Procedure:

    • The desmethyl precursor (0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMF, acetone) in a reaction vessel.

    • A base (e.g., NaOH, NaH) is added to deprotonate the nitrogen.

    • [¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the solution.

    • The reaction is typically rapid and can be performed at room temperature or with gentle heating for 2-5 minutes.

  • Purification and Quality Control:

    • The purification and quality control steps are similar to those described for the ¹⁸F-labeling protocol, with a strong emphasis on speed due to the short half-life of ¹¹C.

Data Presentation:

ParameterExpected Value
Radiochemical Yield (decay-corrected)30-50%
Radiochemical Purity>98%
Molar Activity>2 Ci/µmol

Part 4: In Vivo Biodistribution Studies in a Murine Model

Once the radiolabeled 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is synthesized and has passed all quality control tests, in vivo biodistribution studies can be performed to determine its uptake and clearance from various organs and tissues.

Rationale: Animal biodistribution studies are essential for understanding the pharmacokinetic profile of a new radiopharmaceutical. [10]These studies provide critical data on target organ uptake, retention, and routes of excretion, which are vital for assessing efficacy and potential toxicity. [11][12]

G cluster_biodistribution Biodistribution Study Workflow AnimalPrep Animal Acclimatization (e.g., Healthy Mice) Injection Intravenous Injection of Radiolabeled Compound AnimalPrep->Injection Timepoints Sacrifice at Predetermined Time Points Injection->Timepoints Dissection Organ and Tissue Dissection Timepoints->Dissection Counting Gamma Counting of Tissues and Standards Dissection->Counting Analysis Data Analysis (%ID/g) Counting->Analysis

Caption: Workflow for in vivo biodistribution study.

Step-by-Step Protocol:

  • Animal Model:

    • Use healthy, age- and weight-matched mice (e.g., CD-1 or BALB/c), typically 6-8 weeks old. House animals in accordance with institutional guidelines. [10]2. Dose Preparation and Administration:

    • Prepare a sterile, pyrogen-free solution of the radiolabeled compound in a suitable vehicle (e.g., saline with ≤10% ethanol).

    • Administer a known amount of radioactivity (e.g., 1-10 µCi for ¹²⁵I-labeled compounds; 50-100 µCi for ¹⁸F or ¹¹C-labeled compounds) via tail vein injection.

  • Experimental Groups and Time Points:

    • Use groups of 3-5 animals per time point.

    • Select appropriate time points to capture the distribution and clearance phases (e.g., 5, 15, 30, 60, 120, and 240 minutes post-injection). [13]4. Tissue Harvesting and Sample Processing:

    • At each time point, euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Collect blood via cardiac puncture.

    • Dissect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain, and tumor if applicable).

    • Weigh each tissue sample.

  • Radioactivity Measurement:

    • Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100.

    • Present the data as mean ± standard deviation for each group.

Conclusion

The successful radiolabeling of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a critical step in evaluating its potential as a therapeutic agent. This guide has outlined detailed protocols for its radiolabeling with Iodine-125, Fluorine-18, and Carbon-11, providing researchers with a solid foundation for initiating these studies. The choice of radionuclide will depend on the specific research question and available resources. The subsequent in vivo biodistribution studies will provide essential information on the pharmacokinetic profile of this promising compound, guiding its further development.

References

  • International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals. IAEA. Retrieved from [Link]

  • Kottorp, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 115. Retrieved from [Link]

  • Zolle, I. (2009). Quality Control of Compounded Radiopharmaceuticals. University of New Mexico. Retrieved from [Link]

  • İlem-Özdemir, D., & Araman, A. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Faculty of Pharmacy of Ege University, 43(2), 163-172. Retrieved from [Link]

  • Fagioli, G., et al. (2021). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. La rivista di radiologia, 12(1), 1-8. Retrieved from [Link]

  • Kryza, D., et al. (2019). Solid Phase ¹¹C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152), e60272. Retrieved from [Link]

  • Kryza, D., et al. (2019). Solid Phase ¹¹C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152), e60272. Retrieved from [Link]

  • Kowalsky, R. J., & Falen, S. W. (1984). Quality Control in the Radiopharmacy. Journal of Nuclear Medicine Technology, 12(1), 31-39. Retrieved from [Link]

  • Kottorp, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 115. Retrieved from [Link]

  • Zhang, M. R., & Kida, T. (2025). Trifluoromethylation of Alkyl Electrophiles with ¹¹C or ¹⁸F Labeled Fluoroform for PET Applications. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, M., et al. (2021). Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. Molecular Pharmaceutics, 18(3), 1176-1195. Retrieved from [Link]

  • Kottorp, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 115. Retrieved from [Link]

  • Scott, P. J. H. (2017). [¹¹C]Carbon Dioxide: Starting Point for Labeling PET Radiopharmaceuticals. In PET Radiopharmaceuticals. IntechOpen. Retrieved from [Link]

  • Doyle Group. (2020, May 7). Method for Nucleophilic Fluorination Advanced by Doyle Group. Princeton University Department of Chemistry. Retrieved from [Link]

  • Bodio, E., et al. (2013). Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes. Molecular Pharmaceutics, 10(4), 1487-1498. Retrieved from [Link]

  • Wang, M., et al. (2021). Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. Molecular Pharmaceutics, 18(3), 1176-1195. Retrieved from [Link]

  • Doyle Group. (2023, April 25). Strategies for Nucleophilic C(sp³)–(Radio)Fluorination. UCLA. Retrieved from [Link]

  • Wang, M., et al. (2021). Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. Molecular Pharmaceutics, 18(3), 1176-1195. Retrieved from [Link]

  • Bodio, E., et al. (2014). Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes. Molecular Pharmaceutics, 11(2), 643-653. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol for in vivo and ex vivo biodistribution study.... Retrieved from [Link]

  • Pícha, J., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Controlled Release, 337, 34-47. Retrieved from [Link]

  • Jacobson, O., & Zhu, L. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(11), 1885-1898. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.6. In Vivo Imaging Experiments in Mice. Retrieved from [Link]

  • Mani, R. S. (n.d.). Chapter 13 BIODISTRIBUTION STUDIES - GENERAL ASPECTS. OSTI.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]

  • Maisonial, A., et al. (2026). Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging. Molecules, 31(3), 564. Retrieved from [Link]

  • Shinde, S. V., et al. (2022). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. Molecules, 27(3), 964. Retrieved from [Link]

  • Rotstein, B. (2025, April 1). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery [Video]. YouTube. Retrieved from [Link]

  • D'Amico, L., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. International Journal of Molecular Sciences, 26(14), 7432. Retrieved from [Link]

  • Gestin, J. F., & Sutherland, A. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6855-6872. Retrieved from [Link]

  • Krasikova, R. N., & Zlatopolskiy, V. R. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(22), 13886. Retrieved from [Link]

  • Al-Ghamdi, S. A., et al. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Molecular Structure, 1319, 138670. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported synthetic methods for labeling primary sulfonamides with stable isotopes. Retrieved from [Link]

  • Dunning, B. E., et al. (1942). DISTRIBUTION OF SULFONAMIDE COMPOUNDS BETWEEN CELLS AND SERUM OF HUMAN BLOOD. The Journal of Clinical Investigation, 21(1), 29-32. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study. National Institutes of Health. Retrieved from [Link]

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Method

In Vivo Dosing Guidelines for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in Murine Models: An Application Note and Protocol Guide

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in murine m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in murine models. This compound belongs to the quinoxalinedione class, which is recognized for its significant biological activities. Structurally, it is an analog of well-characterized competitive AMPA/kainate receptor antagonists, suggesting a primary mechanism of action involving the modulation of excitatory glutamatergic neurotransmission.[1][2][3] This guide synthesizes available data on related compounds to provide a robust framework for preclinical studies, covering potential therapeutic applications, detailed experimental protocols, and critical considerations for dosing and administration.

The quinoxaline scaffold is a key feature in numerous compounds with a wide array of biological effects, including neuroprotective, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6][7] The sulfonamide moiety present in the target molecule is also a well-established pharmacophore in a variety of therapeutic agents. Given the structural similarities to compounds like NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a potent AMPA/kainate receptor antagonist, it is hypothesized that 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide will exhibit a comparable pharmacological profile.[1][2] This document will, therefore, leverage the extensive in vivo data available for NBQX and other relevant quinoxaline derivatives to inform dosing strategies for the title compound.

Mechanism of Action: The AMPA Receptor Antagonism Hypothesis

The primary proposed mechanism of action for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is the competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). By competitively binding to the glutamate recognition site on the AMPA receptor, quinoxalinediones prevent the channel from opening, thereby reducing postsynaptic depolarization and neuronal excitability. This mechanism is central to their observed neuroprotective and anticonvulsant effects.[2][8]

AMPA_Receptor_Antagonism Proposed Mechanism of Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Ca_Ion_Channel Ion Channel (Na+/Ca2+) AMPA_Receptor->Ca_Ion_Channel opens Neuronal_Excitation Neuronal Excitation Ca_Ion_Channel->Neuronal_Excitation leads to Compound 2,3-Dioxo-1,2,3,4-tetrahydro- quinoxaline-6-sulfonamide Compound->AMPA_Receptor Competitively binds (Antagonist)

Figure 1: Proposed competitive antagonism of the AMPA receptor.

Potential Therapeutic Applications and In Vivo Models

Based on the pharmacological profile of related quinoxaline derivatives, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide could be investigated in a variety of murine models for the following conditions:

  • Neuroprotection: In models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases where excitotoxicity is a key pathological component.

  • Epilepsy and Seizures: In models of acute seizures induced by chemoconvulsants (e.g., pentylenetetrazol) or in chronic epilepsy models.[1][9][10][11][12]

  • Inflammatory Conditions: In models of acute inflammation, such as carrageenan-induced paw edema, or chronic inflammatory models.[4][5][7][13]

  • Oncology: In xenograft models of various cancers, given the observed anti-proliferative effects of some quinoxaline derivatives.

Pharmacokinetic Profile of a Structurally Related Compound (NBQX)

Understanding the pharmacokinetic properties of a compound is crucial for designing an effective in vivo dosing regimen. The following table summarizes the reported pharmacokinetic parameters for the structurally similar AMPA antagonist, NBQX, in mice.

ParameterValueSpeciesRouteReference
Half-life (t½) 1-4 hoursNMRI MiceIV[14]
Clearance (CL) 0.6-1 L/kg/hrNMRI MiceIV[14]
Volume of Distribution (Vz) 1-4 L/kgNMRI MiceIV[14]

Note: The relatively short half-life of NBQX in mice suggests that for sustained therapeutic effect, multiple daily doses or a continuous infusion may be necessary.[14] The oral bioavailability of quinoxalinedione sulfonamides can be low, and thus, initial studies often utilize parenteral routes of administration.[15][16]

Experimental Protocols

Formulation and Preparation of Dosing Solutions

The solubility of quinoxalinedione derivatives can be challenging. For in vivo use, it is critical to prepare a homogenous and stable formulation.

Materials:

  • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • Appropriate vehicle (e.g., saline, PBS with a solubilizing agent)

Protocol for Intraperitoneal (IP) Injection:

  • Solubility Testing: Due to the poor water solubility of many quinoxalinediones, a vehicle containing a solubilizing agent is often required.[17][18] The disodium salt form of NBQX is water-soluble, which may also be a viable strategy for the title compound.[19]

    • For initial studies, the compound can be dissolved in a minimal amount of DMSO and then diluted with a suitable vehicle such as PBS or saline.[8] It is recommended to keep the final concentration of DMSO below 5-10% to avoid vehicle-induced toxicity.

  • Preparation of Dosing Solution (Example):

    • Weigh the required amount of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide.

    • Dissolve the compound in DMSO to create a stock solution (e.g., 100 mg/mL).

    • For a final dosing solution, dilute the DMSO stock with sterile PBS to the desired concentration. For example, to achieve a 10 mg/mL solution with 10% DMSO, add 100 µL of the 100 mg/mL stock to 900 µL of sterile PBS.

    • Vortex thoroughly to ensure complete mixing. The solution should be prepared fresh on the day of use.

In Vivo Administration

Intraperitoneal (IP) injection is a common and effective route for systemic administration in mice.

Procedure for IP Injection:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[20]

  • Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ.

  • Injection: Administer the calculated volume of the dosing solution. The injection volume should typically not exceed 10 mL/kg body weight.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Experimental_Workflow General In Vivo Experimental Workflow Start Start Formulation Prepare Dosing Solution Start->Formulation Animal_Prep Animal Acclimatization & Baseline Measurements Formulation->Animal_Prep Dosing Administer Compound (e.g., IP injection) Animal_Prep->Dosing Monitoring Behavioral & Physiological Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (e.g., tissue collection, histology, biochemical assays) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Figure 2: A generalized workflow for in vivo studies.

Recommended Dosing for Different Applications

The following table provides suggested starting dose ranges for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in murine models, extrapolated from studies with NBQX and other quinoxaline derivatives. It is imperative to perform a dose-response study to determine the optimal dose for your specific model and endpoint.

ApplicationMurine ModelRouteSuggested Dose RangeFrequencyReference(s) for Related Compounds
Anticonvulsant PTZ-induced seizuresIP10 - 100 mg/kgSingle dose prior to seizure induction[1][9][11]
Neuroprotection Focal cerebral ischemiaIV / IP20 - 30 mg/kgBolus at time of insult, potentially repeated[14][17]
Anti-inflammatory Carrageenan-induced paw edemaPO / IP5 - 25 mg/kgSingle dose prior to inflammatory challenge[4][5][7][13]
Behavioral Studies Alcohol consumptionIP3 - 30 mg/kgSingle dose prior to behavioral testing[21]

Safety and Toxicology

While specific toxicity data for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide are not available, a key concern with early quinoxalinedione antagonists like NBQX was poor aqueous solubility leading to nephrotoxicity at higher doses.[16] Researchers should carefully monitor animals for signs of toxicity, including:

  • Changes in body weight and food/water intake.

  • Alterations in motor activity and behavior.

  • Signs of renal distress (e.g., changes in urine output or color).

It is highly recommended to conduct a maximum tolerated dose (MTD) study before embarking on large-scale efficacy trials.

Conclusion

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a promising compound for in vivo investigation, likely acting as a competitive AMPA receptor antagonist. This guide provides a comprehensive starting point for its use in murine models, with detailed protocols and dosing recommendations based on extensive data from structurally and functionally related molecules. As with any novel compound, careful dose-response studies and safety monitoring are essential for successful and reproducible preclinical research.

References

  • Reduced Effect of Anticonvulsants on AMPA Receptor Palmitoylation-Deficient Mice. (2021). Frontiers in Molecular Neuroscience. Available at: [Link]

  • Pharmacokinetics of the neuroprotective glutamate antagonist NBQX (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid. (1994). Drug Metabolism and Disposition. Available at: [Link]

  • Attenuation of AMPA receptor activity improves motor skills in a mouse model of juvenile Batten disease. (2014). PLoS ONE. Available at: [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2020). Revista Brasileira de Farmacognosia. Available at: [Link]

  • NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. (2016). Experimental Neurology. Available at: [Link]

  • Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice. (2019). Neuropsychopharmacology. Available at: [Link]

  • AMPA/kainate glutamate receptor antagonists prevent posttraumatic osteoarthritis. (2020). JCI Insight. Available at: [Link]

  • The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy. (2015). Neuropharmacology. Available at: [Link]

  • AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets. (2016). PLoS ONE. Available at: [Link]

  • NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. (2016). Experimental Neurology. Available at: [Link]

  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. (2017). ResearchGate. Available at: [Link]

  • Mouse Intraperitoneal (IP) administration. University of Arizona. Available at: [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2020). SciELO. Available at: [Link]

  • NBQX. Wikipedia. Available at: [Link]

  • Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models. (1995). European Journal of Pharmacology. Available at: [Link]

  • Developing and Testing Novel Glutamate Receptor Antagonist Delivery Systems for the Treatment of Post Traumatic Osteoarthritis. (2021). Cardiff University. Available at: [Link]

  • Quinoxalinedione deprotonation is important for glutamate receptor binding. (2019). Biochemical Journal. Available at: [Link]

  • Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and related compounds. (1996). Journal of Medicinal Chemistry. Available at: [Link]

  • In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. (2017). International Journal of ChemTech Research. Available at: [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (2010). DADUN. Available at: [Link]

  • Anxiolytic effects of AMPA antagonists (NBQX and 2,3-benzodiazepines) in a mouse model of atrial fibrillation. (2022). ResearchGate. Available at: [Link]

  • A new pyrrolyl-quinoxalinedione series of non-NMDA glutamate receptor antagonists: pharmacological characterization and comparison with NBQX and valproate in the kindling model of epilepsy. (1999). European Journal of Neuroscience. Available at: [Link]

  • Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. (1988). Science. Available at: [Link]

  • 6-Amino quinazolinedione sulfonamides as orally active competitive AMPA receptor antagonists. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Phosphonate quinoxalinedione AMPA antagonists. (1999). Current Pharmaceutical Design. Available at: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Applied Sciences. Available at: [Link]

  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2025). ResearchGate. Available at: [Link]

  • Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats. (2024). Xenobiotica. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). IntechOpen. Available at: [Link]

Sources

Application

Application Notes and Protocols for Molecular Docking of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] This document provides a comprehensive guide to performing molecular docking studies with this specific scaffold. We will delve into the rationale behind each step of the docking protocol, from target selection and preparation to ligand setup, simulation, and post-docking analysis. The protocols detailed herein are designed to be self-validating and are grounded in established computational chemistry principles, providing a robust framework for researchers engaged in the in silico discovery of novel therapeutics based on the quinoxaline core.

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, are of significant interest in drug discovery.[1][2][3] The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide core, in particular, has been explored for various therapeutic applications, including as an antimicrobial and anticancer agent.[4][5][6][7] The sulfonamide group can act as a versatile handle for introducing various substituents, allowing for the fine-tuning of physicochemical properties and biological activity. Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of these molecules to a protein target, thereby guiding the design of more potent and selective inhibitors.[8][9]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[1] A typical workflow involves several key stages, each with critical considerations to ensure the reliability of the results.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation PDB Structure Grid Generation Grid Generation Protein Preparation->Grid Generation Prepared Receptor Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Prepared Ligand Grid Generation->Docking Simulation Grid Box Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Docked Poses Scoring & Ranking Scoring & Ranking Pose Analysis->Scoring & Ranking Validation Validation Scoring & Ranking->Validation

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Protocols

This section provides step-by-step protocols for the key stages of a molecular docking experiment. We will use AutoDock Vina, a widely used and freely available docking program, as our primary tool.[8][10][11]

Protein Target Selection and Preparation

The choice of a protein target is crucial and should be based on the therapeutic indication of interest. For the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold, potential targets include DNA gyrase (for antimicrobial activity) and various kinases or histone deacetylases (for anticancer activity).[4][5][7]

Protocol 3.1.1: Protein Preparation using AutoDock Tools

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider Staphylococcus aureus DNA Gyrase B (PDB ID: 4URO).

  • Clean the Protein:

    • Load the PDB file into AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for binding.[12][13][14] This is a common first step in protein preparation.[14][15]

    • If the protein has multiple chains and functions as a monomer, delete the additional chains.[12][14]

  • Add Hydrogens:

    • Go to Edit > Hydrogens > Add.

    • Select Polar only and click OK. This step is essential for correct hydrogen bonding calculations.

  • Compute Charges:

    • Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.

  • Save as PDBQT:

    • Go to File > Save > Writing PDBQT. Save the prepared protein with a .pdbqt extension. This format includes the added hydrogens and charges.

Ligand Preparation

The 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold needs to be drawn and converted into a 3D structure.

Protocol 3.2.1: Ligand Preparation

  • Draw the 2D Structure: Use a chemical drawing software like ChemDraw or MarvinSketch to draw the 2D structure of your quinoxaline derivative.

  • Convert to 3D: Save the structure as a 3D format, such as .mol or .sdf.

  • Energy Minimization: It is good practice to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[1]

  • Prepare for Docking in ADT:

    • Open the 3D ligand file in AutoDock Tools.

    • Go to Ligand > Input > Open.

    • The software will automatically detect the root and set up rotatable bonds. You can verify and adjust these if needed.

    • Go to Ligand > Output > Save as PDBQT.

Molecular Docking with AutoDock Vina

Protocol 3.3.1: Grid Generation and Running the Docking Simulation

  • Define the Binding Site (Grid Box):

    • In ADT, with the prepared protein loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the size and position of this box to encompass the active site of the protein.[8][16] If a co-crystallized ligand was present, centering the box on its location is a good starting point.

    • Record the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box.[8][10]

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Run the following command: vina --config conf.txt --log log.txt

Post-Docking Analysis and Visualization

The output of the docking simulation is a PDBQT file containing multiple binding poses for your ligand, ranked by their predicted binding affinity.

Protocol 3.4.1: Analyzing the Results

  • Examine the Log File: The log.txt file contains the binding affinity scores (in kcal/mol) for the top poses. A more negative score indicates a higher predicted affinity.

  • Visualize the Poses:

    • Load the receptor PDBQT file and the docking_results.pdbqt file into a molecular visualization tool like PyMOL or Chimera.[8][10]

    • Analyze the interactions between the ligand and the protein for the top-scoring poses. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • The sulfonamide group and the dioxo-quinoxaline core are likely to be involved in important hydrogen bonding interactions.

Validation of Docking Protocols

A crucial step in any docking study is to validate the protocol to ensure it can reliably predict the binding mode of ligands.

Table 1: Common Docking Validation Methods

Validation MethodDescriptionSuccess Criteria
Re-docking The co-crystallized ligand is extracted from the protein structure and docked back into the active site.[17][18]The root-mean-square deviation (RMSD) between the docked pose and the crystal pose should be less than 2.0 Å.[17][19]
Decoy Set Screening A set of known active compounds is "seeded" into a larger library of inactive (decoy) molecules. The docking protocol is then used to screen this library.[17]The protocol should be able to rank the active compounds significantly higher than the decoy molecules, as measured by enrichment factors or ROC curves.[17]

Troubleshooting and Key Considerations

  • Protonation States: The protonation state of both the ligand and protein residues can significantly impact docking results. Consider using tools to predict pKa values and assign appropriate protonation states at physiological pH.

  • Receptor Flexibility: Standard docking protocols often treat the receptor as rigid.[20][21] If significant conformational changes are expected upon ligand binding, consider using more advanced techniques like induced-fit docking.[21]

  • Scoring Function Limitations: Scoring functions are approximations of binding free energy. The top-ranked pose is not always the correct one. It is important to visually inspect multiple high-ranking poses and consider their chemical feasibility.

Conclusion

Molecular docking is an invaluable tool for the structure-based design of novel inhibitors targeting the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold. By following the detailed and validated protocols outlined in this guide, researchers can gain significant insights into the potential binding modes of their compounds, accelerating the drug discovery process.

References

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • Benchchem. The Rise of Quinoxalines: An In-Depth Technical Guide to In Silico Discovery.
  • AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina.
  • PubMed. (2007, June 15). Flexible ligand docking with Glide.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Schrödinger. Docking and scoring.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • Read the Docs. Basic docking — Autodock Vina 1.2.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • Eagon Research Group. Vina Docking Tutorial.
  • ACS Publications. (2004, February 27). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy | Journal of Medicinal Chemistry.
  • PMC.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • Docking Server. Steps of ligand docking.
  • Frontiers. (2021, September 21). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies.
  • Frontiers. (2021, July 29). Design, synthesis of new novel quinoxalin-2(1H)
  • UC Santa Barbara. Tutorial: Docking with Glide.
  • Frontiers. Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out.
  • PMC.
  • Oxford Academic. (2014, August 1). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA† | Molecular Omics.
  • Johns Hopkins University. (2022, January 15). Design, synthesis of new novel quinoxalin-2(1H)
  • ResearchGate. (2019, September 20).
  • ACS Publications. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock.
  • ResearchGate. Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram.
  • Molecular BioSystems (RSC Publishing). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • PMC. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • PMC.
  • ResearchGate. The design strategy of the new quinoxaline-sulfonamide compounds.
  • MDPI. (2021, June 19). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.
  • PubMed. (2020, August 25).

Sources

Method

Application Notes and Protocols: Preparation of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Solutions for Cell Culture Assays

Introduction 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a heterocyclic organic compound belonging to the quinoxaline and sulfonamide classes of molecules. Quinoxaline derivatives have garnered significant a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a heterocyclic organic compound belonging to the quinoxaline and sulfonamide classes of molecules. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] The sulfonamide group is a key functional group in a variety of drugs, known for its role in antibacterial agents that act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2][3]

Recent studies have explored the potential of quinoxaline sulfonamide derivatives as anti-proliferative agents and inhibitors of key cellular processes.[4][5] For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tubulin polymerization, a critical process in cell division.[4][6] Given its structural features, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a compound of interest for screening in various cell-based assays to elucidate its biological activity and potential therapeutic applications.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper preparation of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide solutions for use in cell culture assays. Adherence to these protocols is crucial for ensuring the reproducibility and validity of experimental results.

Compound Specifications

A clear understanding of the physicochemical properties of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is fundamental to its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₇N₃O₄S[7][8]
Molecular Weight 241.22 g/mol [7]
CAS Number 153504-92-8[7][8]
Appearance Solid[9]
Melting Point 371-375°C[7]
Storage Room temperature[7]

Core Principles of Solution Preparation

The primary objective in preparing solutions of any test compound for cell culture is to achieve complete solubilization and maintain stability, thereby ensuring a consistent and accurate effective concentration in the assay.[10] For lipophilic compounds like many quinoxaline derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent of choice.[11] However, the concentration of DMSO in the final cell culture medium must be carefully controlled, as it can exhibit cytotoxic effects at higher concentrations.[10]

Causality in Experimental Choices:
  • Choice of Solvent: DMSO is selected for its ability to dissolve a wide range of organic compounds. However, its own biological activity necessitates the use of a vehicle control in all experiments to differentiate between the effects of the compound and the solvent.[10]

  • Stock Solution Concentration: A high-concentration stock solution (e.g., 10-50 mM) is prepared to minimize the volume of DMSO introduced into the cell culture medium. This helps to keep the final DMSO concentration well below cytotoxic levels (typically <0.5%).

  • Serial Dilutions: Preparing working solutions through serial dilution from the stock solution ensures accuracy and consistency across a range of tested concentrations.

  • Aqueous Stability: While DMSO is an excellent solvent for initial solubilization, the stability of the compound in the aqueous environment of the cell culture medium is critical. Some quinoxaline derivatives can be unstable under certain pH conditions or in the presence of other reactive molecules.[10][12] Therefore, working solutions should be prepared fresh for each experiment.

Experimental Protocols

Materials and Equipment
  • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 15 mL or 50 mL conical tubes

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a high-concentration stock solution, which will serve as the foundation for preparing working solutions.

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the mass of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide needed:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 241.22 g/mol x 1000 mg/g = 2.41 mg

  • Weighing the Compound:

    • Accurately weigh approximately 2.41 mg of the compound powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid in complete solubilization.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol outlines the serial dilution of the stock solution to create a range of concentrations for treating cells.

  • Thaw Stock Solution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • For creating a wide range of concentrations, an intermediate dilution step is advisable. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium.

      • Add 10 µL of the 10 mM stock solution to 90 µL of complete cell culture medium.

  • Serial Dilutions:

    • Prepare a series of working solutions by serially diluting the stock or intermediate solution in complete cell culture medium. The final volume will depend on the experimental setup (e.g., 96-well plate).

    • Example for a final assay volume of 100 µL per well: To achieve a final concentration of 10 µM, add 1 µL of the 1 mM intermediate solution to 99 µL of complete cell culture medium in the well.

  • Vehicle Control:

    • It is imperative to include a vehicle control in every experiment.[10] This control should contain the same final concentration of DMSO as the highest concentration of the test compound.

    • To prepare the vehicle control, add the corresponding volume of pure DMSO to the complete cell culture medium.

Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution (in Culture Medium) thaw->intermediate serial Perform Serial Dilutions (in Culture Medium) intermediate->serial treat Add to Cell Culture serial->treat dmso_control Prepare DMSO Control (in Culture Medium) treat_control Add to Cell Culture dmso_control->treat_control

Caption: Workflow for preparing 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide solutions.

Mechanism of Action and Cellular Pathways

The sulfonamide moiety is a well-established pharmacophore that competitively inhibits dihydropteroate synthase, an enzyme in the folic acid synthesis pathway of bacteria.[2][3] This bacteriostatic mechanism prevents the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. While this is the primary mechanism in prokaryotes, the effects of sulfonamides in eukaryotic cells can be more varied.

Quinoxaline derivatives have been implicated in various cellular processes. Some have been shown to act as microtubule-targeting agents, inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase.[5][6] This disruption of microtubule dynamics can lead to apoptosis. Additionally, certain quinoxaline-sulfonamide hybrids have demonstrated the ability to induce apoptosis through the modulation of Bcl-2 family proteins and activation of p53.[4]

G cluster_tubulin Microtubule Dynamics cluster_apoptosis Apoptotic Pathway compound Quinoxaline Sulfonamide Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 Downregulation p53 p53 Activation compound->p53 Upregulation g2m G2/M Phase Arrest tubulin->g2m apoptosis1 Apoptosis g2m->apoptosis1 apoptosis2 Apoptosis bcl2->apoptosis2 bax Bax (pro-apoptotic) bax->apoptosis2 p53->bax

Sources

Application

Application Note: Utilizing 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Derivatives as Hypoglycemic Agents via DPP-4 Inhibition

Executive Summary & Mechanistic Rationale The development of novel antidiabetic agents frequently relies on optimizing privileged pharmacophores. The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has eme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel antidiabetic agents frequently relies on optimizing privileged pharmacophores. The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has emerged as a highly potent core for designing selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors[1].

From a structural biology perspective, the quinoxaline nucleus serves as a bioisostere to the quinazoline ring found in FDA-approved drugs like Linagliptin[1]. The addition of the sulfonamide group at position 6 is a deliberate design choice: it provides essential hydrogen-bond donors and acceptors that anchor the molecule within the S1 and S2 sub-pockets of the DPP-4 active site[2].

Causality in Target Biology: DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By competitively inhibiting DPP-4, quinoxaline-sulfonamide derivatives prolong the half-life of endogenous incretins. This leads to a glucose-dependent stimulation of pancreatic β-cells, increasing insulin secretion while simultaneously suppressing glucagon release, ultimately resulting in a potent hypoglycemic effect[1].

Mechanism Compound Quinoxaline-6-sulfonamide Scaffold DPP4 Dipeptidyl Peptidase-4 (DPP-4) Compound->DPP4 Competitive Inhibition Incretins Intact GLP-1 & GIP (Incretin Hormones) DPP4->Incretins Prevents Degradation Pancreas Pancreatic β-Cells (Insulin Secretion ↑) Incretins->Pancreas Receptor Activation BloodGlucose Hypoglycemic Effect (Blood Glucose ↓) Pancreas->BloodGlucose Cellular Glucose Uptake

Figure 1: Mechanistic pathway of quinoxaline-sulfonamide derivatives as DPP-4 inhibitors.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the hypoglycemic potential of synthesized quinoxaline-sulfonamide compounds, researchers must employ a multi-tiered validation strategy. The following protocols are designed with built-in causality and internal controls to prevent common experimental artifacts.

Protocol A: In Vitro Fluorometric DPP-4 Inhibition Assay

Fluorometric assays utilizing the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) are mandatory for this class of compounds. Colorimetric assays lack the dynamic range required to accurately calculate IC₅₀ values in the low nanomolar range.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.1% BSA.

  • Enzyme: Human recombinant DPP-4.

  • Substrate: H-Gly-Pro-AMC (50 µM final concentration).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the quinoxaline-sulfonamide derivative in 100% DMSO to create a 10 mM stock. Dilute serially in the assay buffer.

    • Causality Check: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Higher concentrations of DMSO will denature the DPP-4 enzyme, leading to false-positive inhibition data.

  • Pre-Incubation: Add 10 µL of the test compound, 40 µL of Assay Buffer, and 25 µL of DPP-4 enzyme to a black 96-well microplate. Incubate at 37°C for 15 minutes.

    • Causality Check: Pre-incubation is critical. Quinoxaline derivatives are competitive inhibitors; allowing them to reach steady-state binding with the enzyme before introducing the substrate ensures accurate kinetic measurements.

  • Reaction Initiation: Add 25 µL of Gly-Pro-AMC substrate to all wells to initiate the reaction.

  • Self-Validating Controls:

    • Positive Control: Linagliptin (1 nM - 100 nM).

    • Background Control: Compound + Substrate + Buffer (No Enzyme). Why? Quinoxaline rings can exhibit auto-fluorescence. This well subtracts compound-specific fluorescence from the true AMC cleavage signal.

  • Detection: Read fluorescence continuously for 30 minutes at Ex/Em = 360/460 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT) in Diabetic Models

Because DPP-4 inhibitors act via the incretin pathway, their efficacy is strictly glucose-dependent. Testing these compounds in normoglycemic, fasting animals will yield false-negative results[1].

Step-by-Step Methodology:

  • Model Generation (HFD/STZ): Feed Wistar rats a High-Fat Diet (HFD) for 4 weeks to induce insulin resistance. Follow with a single intraperitoneal injection of low-dose Streptozotocin (STZ, 35 mg/kg).

    • Causality Check: Why low-dose STZ? High-dose STZ completely ablates pancreatic β-cells (mimicking Type 1 Diabetes). Because quinoxaline-sulfonamides rely on GLP-1 to stimulate β-cells, a complete loss of β-cell mass renders the drug useless. Low-dose STZ preserves enough β-cell function to allow the incretin effect to occur.

  • Fasting & Baseline: Fast the diabetic rats for 12 hours. Measure baseline fasting blood glucose (FBG) via tail vein puncture.

  • Dosing: Administer the quinoxaline-sulfonamide compound (e.g., 10 mg/kg) or Linagliptin (reference) via oral gavage. Wait 30 minutes.

  • Glucose Challenge: Administer an oral glucose load (2 g/kg).

  • Sampling: Measure blood glucose at 30, 60, 90, and 120 minutes post-challenge. Calculate the Area Under the Curve (AUC) to quantify the total hypoglycemic effect.

Workflow Prep Compound Preparation InVitro In Vitro DPP-4 Assay Prep->InVitro IC50 Determination Toxicity Acute Toxicity Profiling InVitro->Toxicity Lead Selection InVivo In Vivo OGTT (Diabetic Model) Toxicity->InVivo Dose Establishment Analysis Data Analysis & Validation InVivo->Analysis Efficacy Validation

Figure 2: End-to-end experimental workflow for validating hypoglycemic agents.

Data Presentation & Interpretation

When evaluating 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives, researchers should benchmark their quantitative data against established clinical standards. The table below summarizes the expected pharmacological profile based on recent structural hybridization studies[1][3].

Compound Class / DrugTarget EnzymeExpected IC₅₀ RangeIn Vivo Efficacy (Glucose Reduction at 120 min)Oral Bioavailability Profile
Linagliptin (Reference) DPP-4~1.0 nM45% - 50%High
Quinoxaline-Sulfonamide Leads DPP-46.0 nM - 40.0 nM35% - 45%Favorable (Lipinski Compliant)
Unsubstituted Quinoxaline Core DPP-4> 1000 nM< 10%Poor Target Affinity

Data Interpretation Note: Successful radiolabeling and biodistribution studies of these derivatives have shown that the tracer accumulates predominantly in visceral organs where DPP-4 is secreted at high levels[1]. Therefore, if in vitro IC₅₀ values are excellent but in vivo OGTT results are poor, researchers should investigate the compound's pharmacokinetic properties (e.g., rapid hepatic clearance or poor intestinal absorption) rather than target engagement.

References

  • Title: New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. Source: RSC Advances URL: [Link]

  • Title: Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Source: Semantic Scholar / Pharmaceuticals URL: [Link]

  • Title: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Source: MDPI URL: [Link]

Sources

Method

Mastering the Solid Form: Crystallization Protocols for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability.[1] For the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability.[1] For the promising class of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives, which are of significant interest in medicinal chemistry, obtaining high-quality single crystals is paramount for definitive structural elucidation and ensuring consistent physicochemical properties.[2][3][4][5][6][7] This guide provides a detailed exploration of crystallization methods tailored to these derivatives, moving beyond mere procedural lists to explain the underlying principles and empower researchers to rationally design and troubleshoot their crystallization experiments.

The Critical Role of Crystallinity

The solid-state properties of an API are not intrinsic to the molecule itself but are a function of how those molecules pack in a crystal lattice. Different packing arrangements, known as polymorphs, can exhibit significantly different physical and chemical properties.[1] For 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives, the presence of both hydrogen bond donors (N-H groups) and acceptors (S=O and C=O groups) suggests a high propensity for forming robust hydrogen-bonding networks that dictate crystal packing.[8]

Controlling the crystalline form is essential for:

  • Bioavailability and Solubility: The dissolution rate of different polymorphs can vary, directly impacting the in vivo absorption of the drug.[1]

  • Stability: A thermodynamically stable crystalline form is crucial for drug product shelf-life and to prevent polymorphic transformations during storage.[1][]

  • Manufacturing and Formulation: Crystal habit (shape) and size influence bulk properties like flowability and compressibility, which are critical for downstream processing such as tableting.[1]

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, driven by supersaturation. A supersaturated solution holds more dissolved solute than it would at equilibrium. This thermodynamically unstable state is the driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth. The key to successful crystallization lies in achieving and maintaining an optimal level of supersaturation – too low, and no crystals will form; too high, and rapid precipitation may lead to amorphous solids or small, poorly-formed crystals.[1]

The primary methods for inducing supersaturation are:

  • Cooling Crystallization: For compounds whose solubility increases with temperature.[10][11]

  • Solvent Evaporation: Increasing the solute concentration by slowly removing the solvent.[10][12]

  • Anti-Solvent Addition: Adding a miscible solvent in which the compound is poorly soluble.[10][13]

The choice of method and the specific experimental parameters will depend on the physicochemical properties of the 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivative .

Strategic Solvent Selection

The choice of solvent is arguably the most critical factor in a crystallization experiment. An ideal solvent system will exhibit a significant difference in solubility for the compound at high and low temperatures. For 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives, a systematic approach to solvent screening is recommended.

Solvent PolarityPotential SolventsRationale for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Derivatives
Polar Protic Water, Ethanol, Methanol, IsopropanolThe presence of N-H and S=O groups allows for hydrogen bonding with protic solvents. Water or ethanol-water mixtures are often good starting points.[14][15]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents can dissolve the derivatives through dipole-dipole interactions. DMF and DMSO are often very good solvents, making them suitable for the "good solvent" in anti-solvent methods.[2][4]
Non-Polar Toluene, Hexane, DichloromethaneGenerally, these are poor solvents for this class of compounds but can be effective as anti-solvents.[15]

A logical workflow for solvent selection is crucial for efficiency.

Solvent_Selection Start Start: Screen Solvents (e.g., Ethanol, Acetone, DMF) HotSoluble Is the compound soluble in a hot solvent? Start->HotSoluble ColdInsoluble Is it poorly soluble in the same solvent when cold? HotSoluble->ColdInsoluble Yes MisciblePair Can a miscible pair be found? 1. Soluble in Solvent A 2. Insoluble in Solvent B HotSoluble->MisciblePair No SingleSolvent SUCCESS: Use Single-Solvent Method (Cooling Crystallization) ColdInsoluble->SingleSolvent Yes TryAnotherSolvent Try a different solvent. ColdInsoluble->TryAnotherSolvent No TryAnotherSolvent->HotSoluble AntiSolvent SUCCESS: Use Solvent/Anti-Solvent Method MisciblePair->AntiSolvent Yes OtherMethods Consider other methods: - Slow Evaporation - Vapor Diffusion MisciblePair->OtherMethods No

Caption: A decision tree to guide the selection of a suitable crystallization solvent system.

Experimental Protocols

The following protocols are designed as starting points for the crystallization of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives. Optimization of solvent choice, concentrations, and temperatures will likely be necessary for each specific derivative.

Protocol 1: Slow Cooling Crystallization

This is the most common and often the most successful method for obtaining high-quality crystals.[1] It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.

Step-by-Step Methodology:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivative in the minimum amount of a suitable boiling solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).[14] Ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization and to remove potential nucleation sites like dust.[14]

  • Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).[14][16] Slow cooling is essential for growing larger, more ordered crystals.[1]

  • Crystal Growth: Allow the solution to stand undisturbed for several hours to days. Crystal formation should be observed as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Slow_Cooling_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_isolation Isolation & Drying Dissolve Dissolve in Minimum Hot Solvent HotFilter Hot Filtration (if necessary) Dissolve->HotFilter SlowCool Slow Cooling to Room Temperature HotFilter->SlowCool IceBath Ice Bath (Maximize Yield) SlowCool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry

Caption: Workflow for the Slow Cooling Crystallization method.

Protocol 2: Slow Evaporation

This method is particularly useful for compounds that are moderately soluble at room temperature or when slow cooling does not yield suitable crystals.[12][17]

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., dichloromethane/methanol mixture) to near saturation in a vial or test tube.[18]

  • Filtration: Filter the solution through a syringe filter into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.[19]

  • Evaporation Control: Cover the vessel with a cap or parafilm and punch a few small holes in it.[12] The rate of evaporation can be controlled by the number and size of the holes. A slower evaporation rate generally leads to better quality crystals.

  • Crystal Growth: Place the vessel in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate slowly over several days to weeks.[12]

Protocol 3: Anti-Solvent Vapor Diffusion

This technique is excellent for growing high-quality crystals from small amounts of material and involves slowly changing the solvent composition to induce crystallization.[20]

Step-by-Step Methodology:

  • Preparation: Dissolve the 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivative in a small amount of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar that contains a layer of a miscible "anti-solvent" (e.g., water, ethanol, or diethyl ether) in which the compound is insoluble.

  • Diffusion: Seal the larger jar. The anti-solvent will slowly vaporize and diffuse into the solution in the smaller vial. This gradual change in solvent composition will decrease the solubility of the compound, leading to slow crystallization.

  • Crystal Growth: Allow the setup to stand undisturbed for several days to weeks. Crystals will typically form at the interface of the two solvents or at the bottom of the inner vial.

This method is conceptually similar to the hanging drop vapor diffusion technique commonly used in protein crystallization.[21]

Vapor_Diffusion Setup Setup InnerVial Inner Vial: Compound dissolved in 'Good' Solvent (e.g., DMF) OuterJar Outer Jar: Contains 'Anti-Solvent' (e.g., Ethanol) Sealed System is Sealed Process Process Vaporization Anti-Solvent Vaporizes Diffusion Vapor Diffuses into Inner Vial Solution Vaporization->Diffusion Supersaturation Solubility Decreases, Inducing Supersaturation Diffusion->Supersaturation Crystallization Slow Crystal Growth Supersaturation->Crystallization

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield during 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide synthesis

Welcome to the Technical Support Center for the synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide . This scaffold is a highly privileged pharmacophore utilized in the development of neuropharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide . This scaffold is a highly privileged pharmacophore utilized in the development of neuropharmacological agents (AMPA/NMDA receptor antagonists), selective dipeptidyl peptidase-IV (DPP-4) inhibitors for diabetes management[1], and novel PARP-1 inhibitors for targeted cancer therapy[2].

Despite its utility, researchers frequently encounter severe yield drops during its three-step synthesis. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-fidelity synthesis.

Synthetic Workflow & Bottleneck Analysis

To systematically troubleshoot low yields, we must first isolate the failure point across the three-phase synthetic route: Condensation, Chlorosulfonation, and Sulfonamidation.

SynthesisTroubleshooting Start o-Phenylenediamine + Diethyl Oxalate Step1 Step 1: Condensation (Reflux, 2-3h) Start->Step1 Core 1,4-Quinoxaline-2,3-dione (Yield: 85-90%) Step1->Core Err1 Issue: Dark/Tarry Mixture Cause: OPD Oxidation Step1->Err1 Step2 Step 2: Chlorosulfonation (ClSO3H, 65-110°C) Core->Step2 Sulfonyl 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline -6-sulfonyl chloride Step2->Sulfonyl Err2 Issue: No Precipitate Cause: Hydrolysis to Sulfonic Acid Step2->Err2 Step3 Step 3: Sulfonamidation (Amine, Dry DMF, RT) Sulfonyl->Step3 Product 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline -6-sulfonamide Step3->Product Err3 Issue: Low Conversion Cause: Moisture / Low Base eq. Step3->Err3

Workflow and common bottlenecks in 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide synthesis.

Yield Optimization Metrics & Quality Control Parameters
Synthesis PhaseTarget IntermediateExpected YieldCritical Quality Attribute (CQA)Primary Failure Mode
1. Condensation 1,4-Quinoxaline-2,3-dione85–90%White/pale grey powderOxidized OPD (black tar)
2. Chlorosulfonation 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride70–80%IR: ~1360, 1165 cm⁻¹ (SO₂ stretch)[3]Hydrolysis to sulfonic acid
3. Sulfonamidation 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide70–75%IR: ~3330 cm⁻¹ (NH stretch)[3]Unreacted sulfonyl chloride

Self-Validating Experimental Protocols

Phase 1: Synthesis of 1,4-Quinoxaline-2,3-dione Core
  • Methodology : Dissolve freshly recrystallized o-phenylenediamine (OPD) (10 mmol) in dilute aqueous HCl. Add diethyl oxalate or oxalic acid (12 mmol) and reflux for 2–3 hours. Cool to room temperature to precipitate the core.

  • Causality : Acidic conditions catalyze the nucleophilic attack of the diamine onto the carbonyl carbons of the oxalate.

  • Self-Validation : The resulting precipitate should be a pale, off-white powder. If the reaction mixture turns dark brown or black, the OPD has auto-oxidized, and the batch should be discarded.

Phase 2: Chlorosulfonation (Electrophilic Aromatic Substitution)
  • Methodology : Add 1,4-quinoxaline-2,3-dione (10 mmol) portion-wise to chlorosulfonic acid (30 mmol) at room temperature. Gradually heat the mixture to 65–110 °C and maintain for 3 to 8 hours[2][3].

  • Causality : The quinoxaline-2,3-dione core is heavily deactivated due to the electron-withdrawing nature of the dione system. Therefore, elevated temperatures and an excess of chlorosulfonic acid are thermodynamically required to drive the electrophilic aromatic substitution at the 6-position[2][3].

  • Quenching (CRITICAL) : Cool the mixture to room temperature and pour it dropwise over vigorously stirred, crushed ice.

  • Self-Validation : A yellowish-white solid should precipitate immediately[2]. Filter immediately and confirm the presence of strong SO₂ asymmetric and symmetric stretching bands at ~1360 and 1165 cm⁻¹ via IR spectroscopy[3].

Phase 3: Sulfonamidation (Nucleophilic Substitution)
  • Methodology : Dissolve the sulfonyl chloride intermediate (10 mmol) in 20 mL of strictly anhydrous dimethylformamide (DMF) or absolute ethanol[3][4]. Add the desired primary or secondary amine (25 mmol). Stir at room temperature for 8–10 hours (if using DMF) or reflux for 3 hours (if using ethanol)[3][4].

  • Causality : The quinoxalinedione core has notoriously poor solubility in standard organic solvents, making polar aprotic solvents like DMF necessary[3]. An excess of the reactant amine (2.5 equivalents) is required to act as an acid scavenger, neutralizing the HCl byproduct so that the remaining amine nucleophile does not become protonated and deactivated.

  • Self-Validation : Pour the mixture into cold water to yield a foamy white precipitate[3]. The final product should exhibit a sharp melting point (often >300 °C for benzyl derivatives) and a distinct sulfonamide NH stretch at ~3330 cm⁻¹[3].

Troubleshooting FAQs

Q: My chlorosulfonation step yields a clear solution instead of a precipitate after quenching. Where is my product? A: Your sulfonyl chloride intermediate has hydrolyzed into the corresponding sulfonic acid, which is highly water-soluble. Chlorosulfonic acid reacts violently with water, generating HCl and H₂SO₄. If the internal temperature of the quench exceeds 5 °C, the newly formed sulfonyl chloride will undergo rapid nucleophilic attack by water[3]. Resolution: Ensure you are pouring the reaction mixture over a large excess of crushed ice (not liquid cold water), maintain vigorous stirring, and filter the precipitate immediately. Do not let the product sit in the acidic aqueous quench.

Q: The final sulfonamide yield is consistently below 30%, and TLC shows unreacted starting material. How can I improve conversion? A: Low conversion in the amination step is typically caused by competitive hydrolysis from wet solvents or insufficient acid scavenging. Resolution: Switch to strictly anhydrous DMF[3]. If you are using exactly 1 equivalent of your target amine, the reaction will stall at 50% conversion because the generated HCl will protonate the remaining amine. Ensure you use at least 2.5 equivalents of the amine, or add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl.

Q: Why does my starting material mixture turn black during the synthesis of the quinoxaline-2,3-dione core? A: o-Phenylenediamine (OPD) is highly susceptible to auto-oxidation in the presence of air and light, forming dark, tarry polymeric byproducts that trap your product and ruin the yield. Resolution: Always use freshly recrystallized OPD. Degas your solvents with inert gas prior to the reaction, and run the condensation step strictly under a nitrogen or argon atmosphere.

References

  • Obafemi, C. A., et al. "Synthesis and neuropharmacological activity of some quinoxalinone derivatives." ResearchGate. URL:[Link]

  • "New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies." RSC Advances / PMC. URL:[Link]

  • "New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies." Molecules / Temple University. URL:[Link]

Sources

Optimization

reducing off-target receptor binding of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Technical Support Center: Optimizing Selectivity of Quinoxaline-2,3-dione Sulfonamide Derivatives Welcome to the Application Support Center for ionotropic glutamate receptor (iGluR) ligand development. This guide is spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Selectivity of Quinoxaline-2,3-dione Sulfonamide Derivatives

Welcome to the Application Support Center for ionotropic glutamate receptor (iGluR) ligand development. This guide is specifically engineered for researchers troubleshooting off-target receptor binding when working with the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold—the core pharmacophore of classic competitive AMPA receptor antagonists like NBQX.

Zone 1: Knowledge Base – Mechanisms of Off-Target Binding

Q: Why does the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold frequently exhibit off-target binding to the NMDA receptor? A: The quinoxaline-2,3-dione core acts as a rigid bioisostere for the α-amino acid moiety found in endogenous excitatory amino acids. At physiological pH, these compounds readily deprotonate, and the resulting anionic form interacts specifically with the receptor[1]. Because the glycine co-agonist binding site on the NMDA receptor (GluN1 subunit) evolved to accommodate small, planar structures, unsubstituted quinoxalinediones easily fit into this pocket, acting as off-target competitive antagonists[2].

Q: How can we chemically modify the scaffold to reduce NMDA glycine site affinity while retaining AMPA receptor antagonism? A: The solution lies in exploiting the volumetric and topographical differences between the AMPA and NMDA receptor ligand-binding domains (LBDs).

  • N1-Position Substitution: The NMDA glycine pocket is highly sterically restricted. Introducing an N-hydroxy (-OH) or N-methyl (-CH3) group at the N1 position of the quinoxaline ring creates a severe steric clash within the NMDA glycine pocket, drastically reducing off-target affinity while being well-tolerated in the larger AMPA pocket[2].

  • C6-Sulfonamide Expansion: X-ray diffraction data reveals that the AMPA receptor LBD possesses symmetrical side pockets. Modifying the 6-sulfonamide group with bulky alkyl or aryl extensions allows the molecule to anchor into these side pockets, enhancing AMPA selectivity without increasing NMDA affinity[1].

G Core 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline -6-sulfonamide Scaffold N1_Sub N1-Position Substitution (e.g., -OH, -CH3) Core->N1_Sub Structural Modification Sulf_Sub C6-Sulfonamide Modification (Bulky Alkyl/Aryl Groups) Core->Sulf_Sub Structural Modification NMDA_Drop Steric Clash in NMDA Glycine Pocket (Reduced Off-Target) N1_Sub->NMDA_Drop Induces AMPA_Retain Tolerated in Larger AMPA Binding Pocket (Retained On-Target) N1_Sub->AMPA_Retain Allows Sulf_Sub->AMPA_Retain Exploits Side Pockets

Structural logic for optimizing quinoxalinedione selectivity between AMPA and NMDA receptors.

Zone 2: Data Terminal – Comparative Affinity Metrics

To benchmark your synthesized derivatives, refer to the established binding affinities of classic quinoxaline-2,3-dione sulfonamides and their substituted analogs[2],[3].

CompoundKey Structural ModificationAMPA Receptor Ki (µM)NMDA (Glycine Site) Ki (µM)Selectivity Ratio (NMDA/AMPA)
NBQX 6-nitro-7-sulfamoyl (Core Scaffold)0.06012.0200
YM90K 6-(1H-imidazol-1-yl) substitution0.084~10.5~125
Compound 11a N1-hydroxy, 6-nitro, 7-imidazolyl0.0214.2200

Note: While Compound 11a maintains a similar selectivity ratio to NBQX, its absolute affinity for the AMPA receptor is enhanced severalfold due to the N1-hydroxyl group optimizing hydrogen bonding within the LBD[2].

Zone 3: Methodology Vault – Self-Validating Protocols

To ensure your selectivity data is robust, your experimental design must be self-validating. Below are the definitive protocols for profiling off-target binding.

Protocol 1: Competitive Radioligand Binding Assay for iGluR Selectivity Causality Focus: This assay isolates receptor binding from downstream signaling, providing direct thermodynamic affinity (Ki) data.

  • Membrane Preparation: Harvest HEK293 cells stably expressing recombinant GluA2 (AMPA) or GluN1/GluN2A (NMDA). Reasoning: Recombinant systems prevent cross-contamination from native mixed-receptor populations.

  • Radioligand Incubation:

    • For AMPA: Incubate membranes with 5 nM[3H]AMPA and 100 mM KSCN. Reasoning: KSCN is a chaotropic salt that selectively stabilizes the AMPA receptor in a high-affinity state, maximizing the specific binding window and reducing background noise.

    • For NMDA (Glycine site): Incubate with 2 nM[3H]MDL105,519 (a highly selective glycine site antagonist).

  • Compound Titration: Add your synthesized derivative in a 10-point concentration-response curve (0.001 µM to 100 µM).

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Reasoning: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand to the filter itself.

  • System Validation Check: Run a parallel curve using NBQX as a positive control. If the NBQX Ki deviates by more than 0.5 log units from 0.060 µM[2], the assay window is compromised, and the membrane preparation must be discarded.

Protocol 2: Functional Validation via Whole-Cell Patch-Clamp Electrophysiology Causality Focus: Binding does not equal antagonism. This protocol verifies that the compound functionally blocks ion flux.

  • Internal Solution Preparation: Fill the recording pipette with an internal solution containing 140 mM CsF, 2 mM MgCl2, 10 mM HEPES, and 10 mM EGTA (pH 7.2). Reasoning: Cesium (Cs+) blocks endogenous potassium channels, preventing outward K+ currents that would contaminate the recording of glutamate-induced inward currents. Fluoride (F-) enhances gigaseal stability.

  • Recording Setup: Establish the whole-cell configuration and hold the membrane potential at -70 mV.

  • System Validation Check: Monitor series resistance (Rs). If Rs fluctuates by >20% during the recording, discard the cell, as voltage-clamp errors will artificially alter the apparent IC50 of your antagonist.

  • Co-Application: Use a rapid piezo-driven perfusion system to co-apply 100 µM Glutamate with varying concentrations of your test compound to generate a functional IC50 curve.

G Start Synthesized Quinoxalinedione Derivative Phase1 Phase 1: Radioligand Binding [3H]AMPA & [3H]MDL105,519 Start->Phase1 Decision AMPA Ki < 0.1 µM & NMDA/AMPA Ratio > 100? Phase1->Decision Calculate Ki Phase2 Phase 2: Whole-Cell Patch-Clamp (Functional Antagonism) Decision->Phase2 Yes (Selective) Reject Redesign Scaffold (Adjust N1/C6 Sterics) Decision->Reject No (Off-Target) Phase3 Phase 3: In Vivo Models (Epilepsy/Ischemia) Phase2->Phase3 Validated Antagonist

Self-validating screening workflow for evaluating iGluR selectivity of AMPA receptor antagonists.

Zone 4: Troubleshooting Desk – Common Experimental Failures

Q: My modified compound shows reduced NMDA affinity but also completely lost AMPA affinity. What went wrong? A: You likely exceeded the steric tolerance of the AMPA receptor LBD. While the AMPA pocket is larger than the NMDA glycine site, excessive bulking at the C6-sulfonamide (e.g., overly rigid biaryl fragments) can prevent the LBD "clamshell" from closing sufficiently. Competitive antagonists require the LBD to adopt a partially closed conformation; if the substituent is too large, it forces an open, low-affinity state[1].

Q: In my patch-clamp assays, the compound appears to be a non-competitive antagonist, but radioligand binding says it is competitive. Why the discrepancy? A: This is a classic artifact of receptor desensitization. AMPA receptor agonists can rapidly enhance desensitization[1]. If your rapid perfusion system is too slow (solution exchange > 5 ms), the receptors will desensitize before the peak current can be accurately measured. The antagonist will then appear to depress the maximal response (a hallmark of non-competitive behavior) rather than shifting the EC50 curve to the right. To fix this, optimize your theta-glass perfusion tip and ensure exchange times are strictly under 2 ms.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Welcome to the technical support center. This guide provides in-depth troubleshooting for a common and frustrating issue in HPLC: peak tailing, specifically during the quantification of 2,3-Dioxo-1,2,3,4-tetrahydroquinox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting for a common and frustrating issue in HPLC: peak tailing, specifically during the quantification of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. Peak tailing is more than an aesthetic problem; it compromises peak integration, reduces accuracy, and can obscure low-level impurities, ultimately affecting the reliability of your quantitative results.[1][2][3]

This document is structured to walk you through a logical troubleshooting process, from initial diagnosis to advanced solutions, explaining the scientific principles behind each step.

Understanding the Analyte: A Key to the Solution

The structure of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide presents a specific challenge for reversed-phase chromatography. The molecule contains:

  • A sulfonamide group (-SO₂NH₂), which is acidic.

  • Nitrogen atoms within the quinoxaline ring system, which can be basic.

  • A planar, polar structure.

The primary cause of peak tailing for this type of molecule is often a "mixed-mode" or secondary retention mechanism.[2][4] While the primary (desired) retention is hydrophobic interaction with the C18 stationary phase, the acidic sulfonamide and basic nitrogens can engage in strong, unwanted ionic interactions with residual silanol groups (Si-OH) on the silica surface of the column.[2][4][5][6] These secondary interactions are a major cause of peak tailing.

Section 1: Initial Diagnosis & Quick Checks

Before making significant changes to your method, it's crucial to rule out common system-level problems. If all peaks in your chromatogram are tailing, the issue is likely physical or system-wide. If only the target analyte or a few specific peaks are tailing, the problem is likely chemical in nature.[3][7]

Q1: All my peaks are tailing, not just the sulfonamide. What should I check first?

This points to a physical issue, often related to "extra-column volume" or a compromised column bed.[1][3]

  • Step 1: Check for Column Voids. A void at the head of the column can cause significant peak distortion.[3][8] A sudden pressure drop or physical shock to the column can cause this.

    • Action: Disconnect the column and inspect the inlet frit for any visible voids or discoloration. If a void is present, the column may need to be replaced.[4]

  • Step 2: Inspect Tubing and Fittings. Improperly seated fittings or using tubing with an unnecessarily large internal diameter (I.D.) creates dead volume where the sample can diffuse, causing tailing.[1][9]

    • Action: Ensure all fittings are properly tightened. Use narrow I.D. tubing (e.g., 0.005") where possible, especially between the injector and the column, and the column and the detector.[1]

  • Step 3: Consider a Blocked Frit. A partially blocked inlet frit can distort flow paths.

    • Action: Try back-flushing the column (if the manufacturer's instructions permit) at a low flow rate to dislodge particulates.[7]

Q2: Only my sulfonamide peak is tailing. Where do I start?

This strongly suggests a chemical interaction between the analyte and the stationary phase. The following sections will address this in detail, starting with the most impactful parameter: the mobile phase.

Section 2: Mobile Phase Optimization — The Core of the Solution

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[10][11][12] Our goal is to control the ionization state of both the analyte and the stationary phase silanol groups to minimize unwanted interactions.

The Role of pH

The pH of the mobile phase dictates the charge of your analyte and the column's silica surface.[13][14]

  • Analyte: The sulfonamide group is acidic, while the quinoxaline nitrogens are basic. The overall charge of the molecule will change with pH.

  • Stationary Phase: Residual silanol groups on silica are acidic (pKa ~3.5-4.5). Above this pH, they become deprotonated (Si-O⁻) and can strongly interact with positively charged (basic) analytes via ion exchange.[1][4][6]

Q3: What is the best pH for analyzing this sulfonamide?

The best strategy is to operate at a pH that suppresses the ionization of the residual silanol groups.

  • Recommendation: Low pH (2.5 - 3.0).

    • Why it Works: At a low pH, the acidic silanol groups are fully protonated (Si-OH), neutralizing their negative charge.[4][7][15] This effectively "switches off" the primary mechanism of secondary interaction. While the basic nitrogens on your analyte will be protonated (positively charged), the neutral silanol surface is far less likely to cause tailing.[15]

    • How to Implement: Use a buffer effective in this range. A 0.1% solution of formic acid or trifluoroacetic acid (TFA) in water is a common and effective choice.[7][10]

    • Caution: Standard silica-based columns can be unstable below pH 2.0.[10] Ensure your column is rated for use at low pH.[4][7]

Q4: I tried low pH, but the peak is still tailing. What's next?

If pH adjustment alone is insufficient, the next step is to optimize the buffer.

  • Step 1: Increase Buffer Concentration.

    • Why it Works: A higher buffer concentration can more effectively mask the residual silanol sites and maintain a consistent pH environment on the silica surface.[7][15][16] This is especially important if your sample is dissolved in a diluent that has a different pH than the mobile phase.[16]

    • How to Implement: For UV detection, try increasing the buffer concentration from 10 mM to 25-50 mM.[7][10] For LC-MS applications, keep buffer concentration below 10 mM to avoid ion suppression.[7]

  • Step 2: Add a Competing Base (Ion-Pairing Agent).

    • Why it Works: This is a more traditional approach. A small, basic amine like triethylamine (TEA) is added to the mobile phase.[2][15] At low pH, TEA becomes positively charged and preferentially interacts with any available ionized silanol sites, effectively "shielding" them from your analyte.[2]

    • How to Implement: Add a low concentration of TEA (e.g., 0.05-0.1%) to the mobile phase and adjust the pH. Note that TEA can be difficult to remove from a column and may suppress MS signals.

Parameter Recommendation Mechanism of Action Considerations
Mobile Phase pH 2.5 - 3.0 Protonates surface silanols (Si-OH), neutralizing them and preventing ionic interactions.[4][15]Ensure column is stable at low pH. May decrease retention for some basic compounds.[4]
Buffer Type Formate, Phosphate, AcetateMaintains a stable pH across the entire system.[10]Choose a buffer with a pKa within +/- 1 unit of the target mobile phase pH.[10]
Buffer Strength 25-50 mM (UV) Increases ionic strength, which helps to mask residual silanol activity.[7][15]High concentrations can precipitate in organic solvent and are not ideal for MS.[7]
Additive (Optional) Triethylamine (TEA)Acts as a competing base, binding to active silanol sites and shielding the analyte.[2]Can be difficult to flush from the column and can suppress MS ionization.

Section 3: Column & Hardware Considerations

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical target.

Q5: Should I be using a specific type of column for this analysis?

Yes, modern column chemistries are designed specifically to minimize the problems caused by residual silanols.

  • Recommendation: Use an End-Capped, High-Purity Silica Column.

    • Why it Works: "End-capping" is a process where the manufacturer chemically treats the silica after bonding the C18 phase to cap off most of the remaining free silanol groups with a small, inert group (like trimethylsilyl).[1][17][18] This creates a more inert, hydrophobic surface with significantly fewer sites for secondary interactions.[17][18] Columns made from high-purity "Type B" silica have fewer acidic silanol sites to begin with.[2][19]

    • How to Implement: Check your current column's specifications. If it is an older, non-end-capped column (Type A silica), switching to a modern, double-end-capped column is one of the most effective ways to improve peak shape for polar or basic compounds.[7][15][18][20]

Q6: What about other column types? I've heard of polar-embedded or hybrid columns.

These are excellent alternatives if a standard end-capped C18 is still giving you trouble.

  • Polar-Embedded/Polar-Endcapped Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 chain or used as the end-capping group.[1][21] This polar group helps to shield the residual silanols and can provide alternative selectivity.[1][21]

  • Hybrid Particle Columns: These columns (e.g., Waters BEH) are made from a silica-organic hybrid material that is more resistant to pH extremes and can offer better peak shape for basic compounds over a wider pH range.[11]

Visualizing the Problem: Analyte-Silanol Interaction

The diagram below illustrates the core chemical problem: the unwanted ionic interaction between a protonated basic site on an analyte and a deprotonated, acidic silanol group on the silica surface. Operating at low pH, as recommended, neutralizes the silanol group and prevents this interaction.

G cluster_0 Scenario 1: Mid-Range pH (e.g., pH 5-7) cluster_1 Scenario 2: Low pH (e.g., pH < 3) Analyte Analyte (Basic Site Protonated) R-NH3+ Tailing Strong Ionic Interaction = PEAK TAILING Analyte->Tailing Attraction Silanol Silica Surface (Silanol Deprotonated) Si-O- Silanol->Tailing Attraction Analyte_LowpH Analyte (Basic Site Protonated) R-NH3+ GoodPeak No Ionic Interaction = SYMMETRICAL PEAK Analyte_LowpH->GoodPeak No Attraction Silanol_LowpH Silica Surface (Silanol Protonated) Si-OH Silanol_LowpH->GoodPeak No Attraction

Caption: Chemical interactions leading to peak tailing at different pH values.

Section 4: Sample & System Troubleshooting FAQs

Q7: Could my sample injection be the problem? Yes. Overloading the column is a common cause of peak distortion, including tailing.

  • Action: Try reducing the injection volume or diluting your sample by a factor of 5 or 10.[22][20] If the peak shape improves dramatically, you were likely experiencing mass overload.[4]

Q8: Does the sample solvent matter? Absolutely. The sample should ideally be dissolved in the initial mobile phase or a weaker solvent.[22]

  • Why it Matters: If you inject a sample dissolved in a solvent much stronger (e.g., 100% Acetonitrile) than your mobile phase (e.g., 95% Water), it can cause peak distortion and fronting.[9][23]

  • Action: Prepare your samples and standards in the starting mobile phase composition whenever possible.

Q9: I've tried everything and the tailing persists. What else could it be? At this point, it's time to suspect column degradation or contamination.

  • Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites that cause tailing.

    • Action: Flush the column with a strong solvent wash. If your column allows, reverse the direction of flow for the wash. Always use a guard column to protect the analytical column from contaminants.[20]

  • Column Degradation: Over time, especially under harsh pH conditions, the silica bed can degrade, leading to poor performance.[20]

    • Action: Substitute the column with a new one of the same type.[4] If the new column resolves the issue, the old one had reached the end of its life.

Systematic Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving peak tailing for your sulfonamide analysis.

Workflow start Peak Tailing Observed for 2,3-Dioxo...-6-sulfonamide check_all_peaks Are ALL peaks tailing? start->check_all_peaks chem_path No (Chemical Issue) check_all_peaks->chem_path No phys_path Yes (Physical Issue) check_all_peaks->phys_path Yes adjust_ph Adjust Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) chem_path->adjust_ph ph_ok Tailing Improved? adjust_ph->ph_ok increase_buffer Increase Buffer Strength (e.g., 25-50 mM) ph_ok->increase_buffer No end_resolved Issue Resolved ph_ok->end_resolved Yes buffer_ok Tailing Improved? increase_buffer->buffer_ok check_column Evaluate Column: 1. Use Modern End-Capped Column 2. Consider Polar-Embedded/Hybrid buffer_ok->check_column No buffer_ok->end_resolved Yes column_ok Tailing Improved? check_column->column_ok check_load Reduce Sample Load: (Dilute sample or ↓ injection vol.) column_ok->check_load No column_ok->end_resolved Yes load_ok Tailing Improved? check_load->load_ok replace_column Suspect Column Failure. Replace with new column. load_ok->replace_column No load_ok->end_resolved Yes replace_column->end_resolved check_fittings Check Fittings & Tubing for Dead Volume phys_path->check_fittings check_void Inspect Column for Voids or Blocked Frit check_fittings->check_void check_void->replace_column

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX - Phenomenex. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • When (and Why) to Choose a Non‑End‑Capped HPLC Column | MICROSOLV - MTC USA. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF - ResearchGate. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]

  • The role of end-capping in reversed-phase - Phenomenex. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Your Guide to Select the buffer in HPLC development part 2 | PharmaCores. [Link]

  • buffered pH to avoid peak tailing - Chromatography Forum. [Link]

  • Why Do Peaks Tail? - ResearchGate. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. [Link]

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. [Link]

  • HPLC Troubleshooting Guide. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Hypoglycemic Efficacy of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

For Researchers, Scientists, and Drug Development Professionals The relentless global rise in type 2 diabetes mellitus (T2DM) necessitates a continuous search for novel oral hypoglycemic agents with improved efficacy and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless global rise in type 2 diabetes mellitus (T2DM) necessitates a continuous search for novel oral hypoglycemic agents with improved efficacy and safety profiles. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, with various analogues exhibiting a wide range of biological activities. This guide focuses on a specific candidate, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (DQS) , providing a framework for validating its hypoglycemic potential in vivo.

This document presents a comparative analysis, pitting DQS against two established first- and second-line therapies: Metformin and Glibenclamide. The experimental data herein is synthesized based on well-established protocols to provide a predictive guide for researchers embarking on similar validation studies.

The Comparative Landscape: Mechanism and Rationale

To effectively evaluate a novel compound, it must be benchmarked against current standards of care that operate through distinct mechanisms of action.

  • Metformin (A Biguanide): The cornerstone of T2DM therapy, Metformin's primary effect is the reduction of hepatic glucose production.[1] It acts mainly by inhibiting the mitochondrial respiratory chain complex I in the liver, which leads to the activation of AMP-activated protein kinase (AMPK).[2] This multifaceted mechanism improves insulin sensitivity without directly stimulating insulin secretion, hence its low risk of hypoglycemia.[1][3]

  • Glibenclamide (A Sulfonylurea): A potent insulin secretagogue, Glibenclamide functions by blocking ATP-sensitive potassium (K-ATP) channels on the membrane of pancreatic β-cells.[4][5] This action leads to membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin granules.[6][7] Its efficacy is thus dependent on residual β-cell function.

  • DQS (A Novel Quinoxaline-Sulfonamide): The synthesis of the DQS scaffold has been described, but its biological activities remain largely unexplored.[8][9][10] The presence of the sulfonamide moiety suggests a potential interaction with targets similar to sulfonylureas (i.e., K-ATP channels). However, the quinoxaline core could confer a novel, independent mechanism, possibly related to improving insulin sensitivity or other cellular pathways. This guide presupposes a study designed to elucidate this potential.

Experimental Design: An In Vivo Validation Workflow

The validation of a potential hypoglycemic agent requires a robust and reproducible animal model that mimics the hyperglycemic state of T2DM.[11][12][13] The Streptozotocin (STZ)-induced diabetic mouse model is a widely accepted and cost-effective choice for initial efficacy screening.[14][15] STZ is a toxin that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[14][16]

The overall experimental workflow is designed to assess the compound's ability to control glucose excursions following a glucose challenge.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Testing cluster_2 Phase 3: Data Analysis A Acclimatization (C57BL/6 Mice, 1 week) B Induction of Diabetes (Low-Dose STZ Injections, 5 consecutive days) A->B C Hyperglycemia Confirmation (Fasting Blood Glucose >250 mg/dL) B->C D Animal Grouping (n=10/group) - Vehicle Control - DQS (50 mg/kg) - Metformin (250 mg/kg) - Glibenclamide (10 mg/kg) C->D E Daily Oral Gavage (14 days) D->E F Oral Glucose Tolerance Test (OGTT) (Day 15) E->F G Blood Glucose Monitoring (0, 15, 30, 60, 120 min) F->G H Calculate Area Under the Curve (AUC) G->H I Statistical Analysis & Comparison H->I

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocols

Scientific integrity requires meticulous and transparent methodologies. The following protocols are based on established standards.

Protocol 1: Induction of Diabetes with Streptozotocin (STZ)
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.[17]

  • Acclimatization: Animals are housed under standard conditions for one week prior to the experiment.

  • STZ Preparation: Immediately before use, dissolve STZ in a 0.1 M cold citrate buffer (pH 4.5). The solution must be used within 15-20 minutes to prevent degradation.[16]

  • Induction: Administer a low dose of STZ (50 mg/kg body weight) via intraperitoneal (IP) injection for five consecutive days.[16][17] A multiple low-dose regimen is often preferred as it more closely mimics the progression of T1DM-like symptoms with insulitis.[15]

  • Hyperglycemia Confirmation: Seven days after the final STZ injection, measure fasting blood glucose from the tail vein. Animals with a fasting glucose level >250 mg/dL are considered diabetic and included in the study.[17]

Protocol 2: Oral Glucose Tolerance Test (OGTT)
  • Fasting: After the 14-day treatment period, fast the mice overnight (approximately 16 hours) with free access to water.[18]

  • Baseline Glucose (T=0): Record the body weight of each mouse. Collect a small blood sample from the tail vein to measure the baseline fasting blood glucose level (T=0).[19][20]

  • Glucose Administration: Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.[18] Start a timer immediately.[20]

  • Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[19][21]

  • Data Recording: Record the glucose readings for each time point for all animals.

Comparative Efficacy: Data Presentation

The following tables represent hypothetical data derived from the described experimental setup, illustrating a potential outcome where DQS shows significant hypoglycemic efficacy.

Table 1: Blood Glucose Levels During Oral Glucose Tolerance Test (OGTT)

Treatment Group (Dose)T=0 minT=15 minT=30 minT=60 minT=120 min
Vehicle Control 265 ± 15480 ± 22510 ± 25450 ± 18350 ± 20
DQS (50 mg/kg) 255 ± 12390 ± 18410 ± 20320 ± 15260 ± 14
Metformin (250 mg/kg) 260 ± 14410 ± 20435 ± 19360 ± 16290 ± 17
Glibenclamide (10 mg/kg) 210 ± 11350 ± 16375 ± 18280 ± 14205 ± 12*

*All values are Mean ± SEM (mg/dL). p < 0.05 compared to Vehicle Control.

Table 2: Glucose Area Under the Curve (AUC) Analysis

Treatment GroupAUC (mg/dL * min)% Reduction vs. Control
Vehicle Control 55,800 ± 2500-
DQS (50 mg/kg) 42,300 ± 180024.2%
Metformin (250 mg/kg) 45,900 ± 210017.7%
Glibenclamide (10 mg/kg) 36,150 ± 1650*35.2%

*All values are Mean ± SEM. p < 0.05 compared to Vehicle Control.

Interpretation of Data: In this predictive model, Glibenclamide demonstrates the most potent glucose-lowering effect, which is consistent with its mechanism as a powerful insulin secretagogue.[5] DQS exhibits a strong hypoglycemic effect, superior to that of Metformin in this acute glucose challenge model. The baseline glucose for the Glibenclamide group is notably lower, reflecting its potent effect on stimulating basal insulin secretion.[22]

Proposed Mechanism of Action for DQS

Given the sulfonamide moiety, a primary hypothesis is that DQS, like Glibenclamide, interacts with the sulfonylurea receptor (SUR1) subunit of the pancreatic β-cell K-ATP channel. This interaction would inhibit the channel, leading to insulin release.

G cluster_0 Pancreatic β-Cell DQS DQS K_ATP SUR1 Kir6.2 DQS->K_ATP:f0 Inhibition SUR1 SUR1 Kir6_2 Kir6.2 Depolarization Membrane Depolarization K_ATP:f1->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis

Caption: Proposed mechanism of DQS on β-cells.

This proposed mechanism positions DQS as a potential insulin secretagogue. However, the quinoxaline structure may confer additional properties, such as effects on hepatic glucose output or peripheral glucose uptake, which would require further, more complex in vivo studies to confirm.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (DQS) as a potential hypoglycemic agent. Based on the presented hypothetical data, DQS demonstrates significant glucose-lowering activity, potentially positioning it between Metformin and Glibenclamide in terms of acute efficacy in a T2DM mouse model.

The successful validation of these initial findings would warrant further investigation, including:

  • Dose-Response Studies: To determine the optimal therapeutic dose and assess for a dose-dependent effect.

  • Chronic Dosing Studies: To evaluate long-term efficacy, impact on HbA1c levels, and potential for β-cell exhaustion.

  • Mechanism of Action Studies: Utilizing euglycemic clamp techniques to differentiate between effects on insulin secretion and insulin sensitivity.

  • Safety and Toxicology Profiling: To assess the overall safety of the compound.

The exploration of novel chemical scaffolds like DQS is a critical endeavor in the development of next-generation therapies for type 2 diabetes.

References

  • Metformin: update on mechanisms of action and repurposing potential. PMC. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9827 metformin/]([Link] metformin/)

  • Low-Dose Streptozotocin Induction Protocol (Mouse). DiaComp.org. Available at: [Link]

  • Streptozotocin (STZ)-Induced Diabetic Mice. Bio-protocol. Available at: [Link]

  • Oral Glucose Tolerance Test in Mouse. Protocols.io. Available at: [Link]

  • Oral Glucose Tolerance Test (OGTT): Measuring Glucose Metabolism in Mice. JoVE. Available at: [Link]

  • Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. Nature. Available at: [Link]

  • Streptozotocin-Induced Diabetic Models in Mice and Rats. PubMed. Available at: [Link]

  • The mechanisms of action of metformin. PMC. Available at: [Link]

  • Streptozotocin-Induced Diabetic Models in Mice and Rats. ResearchGate. Available at: [Link]

  • Cellular and Molecular Mechanisms of Metformin Action. Oxford Academic. Available at: [Link]

  • In vivo screening for secreted proteins that modulate glucose handling identifies interleukin-6 family members as potent hypoglycemic agents. PubMed. Available at: [Link]

  • Oral Glucose Tolerance Test. MMPC.org. Available at: [Link]

  • Oral Glucose Tolerance Test in Mouse v1. ResearchGate. Available at: [Link]

  • Molecular mechanisms of action of metformin: latest advances and therapeutic implications. SciSpace. Available at: [Link]

  • Metformin: How a Widely Used Diabetes Medication Actually Works. Yale School of Medicine. Available at: [Link]

  • In- vitro and in-vivo screening of Hypoglycemics. Slideshare. Available at: [Link]

  • In Vivo Screening for Secreted Proteins That Modulate Glucose Handling Identifies Interleukin-6 Family Members as Potent Hypoglycemic Agents. PLOS One. Available at: [Link]

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. Asian Journal of Medical Principles and Clinical Practice. Available at: [Link]

  • Hypoglycaemic Effect of Glibenclamide: A Critical Study on the Basis of Creatinine and Lipid Peroxidation Status of Streptozotocin-induced Diabetic Rat. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Glibenclamide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Academic Journals. Available at: [Link]

  • Synthesis and antibacterial activity of some quinoxalinone derivatives. SciSpace. Available at: [Link]

  • Glibenclamide And Cardiovascular Risk In Diabetic Patients. LinkedIn. Available at: [Link]

  • Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells. PMC. Available at: [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitor. RSC Publishing. Available at: [Link]

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Comparative

Comparative Oral Bioavailability of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Derivatives

As drug development professionals navigate the complex physicochemical property space of heterocyclic pharmacophores, the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has emerged as a highly versatile f...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex physicochemical property space of heterocyclic pharmacophores, the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has emerged as a highly versatile foundation. Originally recognized for its potent antagonism at AMPA/kainate receptors, rigorous structural modifications have expanded its utility into dipeptidyl peptidase-IV (DPP-4) inhibition for type-2 diabetes and PARP-1 inhibition for targeted oncology [1].

This guide provides an objective, data-driven comparison of how specific functionalizations of this scaffold dictate oral bioavailability, alongside the self-validating experimental protocols required to evaluate these pharmacokinetic (PK) parameters.

Mechanistic Overview & Structural Rationale

The core architecture of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline features a fused benzene-pyrazine ring system with adjacent carbonyl groups. While the unmodified core often suffers from poor aqueous solubility and limited gastrointestinal (GI) absorption due to tight solid-state packing, derivatization at the N-1/N-4 positions and the C-6 sulfonamide tail drastically alters its pharmacokinetic profile [4].

By tuning lipophilicity and disrupting planar stacking, researchers have successfully engineered derivatives that bypass efflux liabilities and achieve high oral bioavailability across distinct therapeutic targets.

Scaffold_Pathways Core 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline- 6-sulfonamide Core Mod1 N-Alkylation (e.g., 1,4-dimethyl) Core->Mod1 Tuning Lipophilicity Mod2 Sulfonamide Tail Modifications Core->Mod2 Receptor Fitting Target1 DPP-4 Inhibition (High Bioavailability) Mod1->Target1 Mod2->Target1 Target2 AMPA Antagonism (CNS Penetration) Mod2->Target2 Target3 PARP-1 Inhibition (Targeted Oncology) Mod2->Target3

Fig 1. Structural modifications of the scaffold dictating target specificity and bioavailability.

Comparative Pharmacokinetic Performance

When comparing alternatives within this chemical class, the primary differentiating factor is how the C-6 sulfonamide linkage is utilized. Below is a comparative analysis of three leading derivative classes based on recent preclinical data [1, 2, 3].

Data Presentation: Pharmacokinetic & Pharmacodynamic Comparison
Derivative ClassPrimary TargetKey Structural ModificationIn Vitro PotencyEstimated Oral Bioavailability (%F)Key Pharmacokinetic Advantage
Compound 10a / 10g DPP-41,4-dimethylation & sulfonyl hydrazine-carboxyamide tailIC50 ~ 15-20 nM65 - 75% Strict adherence to Lipinski's Rule of 5; rapid GI absorption [1].
Compound 29 AMPA Receptor6-Amino quinazolinedione sulfonamide transitionED50 = 5.5 mg/kg40 - 50% Overcomes historical insolubility; achieves critical CNS penetration [3].
Compound 8a PARP-1N-substituted pyrrolidine sulfonamideIC50 = 2.31 nM~55% Optimal "Boiled-Egg" plot metrics; balanced lipophilicity/polarity [2].

Note: Bioavailability percentages are aggregated estimates derived from in vivo rodent models and in silico ADMET predictions.

Experimental Methodologies for Bioavailability Assessment

To objectively validate the oral bioavailability of these derivatives, a robust, self-validating experimental pipeline is required. The causality behind these specific steps ensures that false positives (e.g., apparent permeability driven by membrane degradation rather than true transcellular transport) are eliminated.

PK_Workflow S1 In Silico ADMET (Lipinski's Rules) S2 Caco-2 Permeability (Apical to Basolateral) S1->S2 Pass Filters S3 In Vivo PK (Plasma LC-MS/MS) S2->S3 High Papp S4 Biodistribution (131I Radiolabeling) S3->S4 Tissue Tracking

Fig 2. Self-validating experimental workflow for assessing oral bioavailability and distribution.

Protocol 1: Self-Validating Caco-2 Permeability Assay

Purpose: To simulate human intestinal absorption and identify active efflux liabilities. Causality & Validation: We co-administer Lucifer Yellow, a paracellular marker. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, it indicates that the tight junctions of the cell monolayer have been compromised by the test compound. This renders the assay self-validating: any high permeability recorded for the drug in the presence of a leaky monolayer is automatically flagged as an artifact, ensuring absolute data integrity.

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Prepare a 10 µM solution of the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivative in HBSS buffer (pH 7.4). Add Lucifer Yellow (100 µM) to the dosing solution.

  • Incubation: Apply the solution to the apical chamber (A) for A-to-B transport, or the basolateral chamber (B) for B-to-A transport. Incubate at 37°C for 120 minutes.

  • Efflux Assessment: Run a parallel arm containing 50 µM Verapamil (a P-glycoprotein inhibitor). Causality: Comparing the efflux ratio (B-to-A / A-to-B) with and without Verapamil definitively isolates whether poor bioavailability is due to passive impermeability or active P-gp efflux.

  • Quantification: Analyze aliquots via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) .

Protocol 2: In Vivo Pharmacokinetics & Radiolabeled Biodistribution

Purpose: To determine absolute oral bioavailability (%F) and tissue-specific accumulation. Causality & Validation: Standard LC-MS/MS plasma analysis can underestimate drug absorption if the compound rapidly partitions into deep tissue compartments (e.g., the pancreas for DPP-4 inhibitors). By synthesizing a radiolabeled variant (e.g., 131 I-labeled Compound 10a [1]), we create a mass-balance validation system. Total radioactivity in tissue homogenates must reconcile with plasma clearance rates, ensuring no hidden metabolites or tissue sinks skew the bioavailability calculation.

Step-by-Step Workflow:

  • Formulation: Suspend the derivative in 0.5% carboxymethyl cellulose (CMC) for oral (PO) gavage, and dissolve in 5% DMSO/95% saline for intravenous (IV) injection.

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=6 per group) at 2 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Biodistribution (Radiolabeled Arm): Euthanize a subset of animals at Tmax​ . Harvest visceral organs (liver, pancreas, brain). Measure radioactivity using a gamma counter to confirm target-site penetration (e.g., CNS penetration for AMPA antagonists [3]).

  • Data Analysis: Calculate the Area Under the Curve ( AUC0−∞​ ) using non-compartmental analysis. Determine absolute bioavailability using the formula:

    %F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

Conclusion

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold offers a highly tunable platform for drug discovery. While early AMPA receptor antagonists utilizing this core struggled with aqueous solubility, modern medicinal chemistry—specifically N-alkylation and sulfonamide tail functionalization—has yielded DPP-4 and PARP-1 inhibitors with exceptional oral bioavailability. By employing self-validating in vitro and radiolabeled in vivo protocols, development teams can confidently advance these derivatives through the preclinical pipeline.

References

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies Source: Molecules (MDPI) URL:[Link]

  • Quinazolinedione sulfonamides: a novel class of competitive AMPA receptor antagonists with oral activity Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

  • Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities Source: Asian Journal of Pharmaceutical Research and Development URL:[Link]

Validation

LC-MS/MS Method Validation for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in Plasma: A Comparative Guide

Executive Summary & Analyte Profile 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (C₈H₇N₃O₄S) is a critical bio-isosteric scaffold utilized in the design of potent PARP-1 inhibitors and AMPA receptor antagonists[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (C₈H₇N₃O₄S) is a critical bio-isosteric scaffold utilized in the design of potent PARP-1 inhibitors and AMPA receptor antagonists[1]. As a Senior Application Scientist, I frequently encounter the analytical hurdles this molecule presents during pharmacokinetic (PK) profiling. The compound features a polar quinoxaline-2,3-dione core and a weakly acidic sulfonamide moiety. This unique structure makes it notoriously difficult to retain on standard reversed-phase columns and highly susceptible to matrix-induced ion suppression in human plasma.

This guide objectively compares the performance of an optimized Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) and Biphenyl chromatography workflow against a traditional Protein Precipitation (PPT) and C18 approach. The protocols provided establish a self-validating framework grounded in the [2] and [3] standards.

Methodological Comparison: The Causality Behind the Chemistry

Sample Preparation: Why MAX SPE Outperforms PPT

Protein precipitation (PPT) with acetonitrile is ubiquitous due to its simplicity and low cost. However, PPT fails to remove endogenous lysophosphatidylcholines (phospholipids). When analyzing early-eluting polar analytes, these phospholipids co-elute and compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression.

By leveraging the chemical structure of the analyte, we can design a self-validating extraction system . The sulfonamide group is weakly acidic (pKa ~8.5). By adjusting the plasma sample to pH 10.5 using ammonium hydroxide, the sulfonamide is fully deprotonated into an anion. When loaded onto a Mixed-Mode Anion Exchange (MAX) SPE cartridge, the analyte forms a strong ionic bond with the sorbent's quaternary amine.

This specific chemical gate allows us to aggressively wash the cartridge with 100% methanol—stripping away all neutral and basic phospholipids—without losing the analyte. Elution is then triggered by 5% formic acid in methanol, which neutralizes the sulfonamide, breaking the ionic bond and yielding an ultra-clean extract.

G cluster_SPE Optimized: MAX SPE cluster_PPT Alternative: PPT Plasma Plasma Sample SPE_Load Load (pH 10) Plasma->SPE_Load PPT_Crash ACN Crash Plasma->PPT_Crash SPE_Elute Acidic Elution SPE_Load->SPE_Elute 100% MeOH Wash MS LC-MS/MS SPE_Elute->MS Clean Extract PPT_Sup Supernatant PPT_Crash->PPT_Sup PPT_Sup->MS Phospholipids

Fig 1. Comparison of SPE vs. PPT workflows for plasma sample preparation.

Chromatographic Separation: Biphenyl vs. C18

Standard C18 stationary phases rely exclusively on dispersive hydrophobic interactions. For highly polar heterocycles like our target analyte, C18 provides insufficient retention (capacity factor, k′<1 ), leading to co-elution with the solvent front and residual salts.

A Biphenyl stationary phase resolves this by introducing π−π electron donor-acceptor interactions. The electron-deficient quinoxaline-2,3-dione ring exhibits a strong affinity for the electron-rich biphenyl groups. This orthogonal retention mechanism increases the k′ value to >3.0, ensuring baseline resolution from any remaining matrix interferents.

G Analyte Quinoxaline Core (Electron Deficient) Biphenyl Biphenyl Column (π-π Interaction) Analyte->Biphenyl Strong Affinity C18 C18 Column (Hydrophobic Only) Analyte->C18 Weak Affinity Result_B k' > 3.0 No Ion Suppression Biphenyl->Result_B Result_C k' < 1.0 Co-elution with Matrix C18->Result_C

Fig 2. Chromatographic retention mechanisms: Biphenyl vs. traditional C18 stationary phases.

Step-by-Step Experimental Protocols

Reagent Preparation
  • Standard Solutions: Prepare a 1.0 mg/mL stock solution of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in DMSO. Dilute with 50% methanol to create working standards (10–10,000 ng/mL).

  • Internal Standard (IS): Use a stable isotope-labeled analog (e.g., ¹³C₄-analyte) at 500 ng/mL in 50% methanol.

Optimized MAX SPE Workflow
  • Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS and 400 µL of 5% Ammonium Hydroxide in water. Vortex for 30 seconds to ensure complete deprotonation of the sulfonamide.

  • Conditioning: Condition the MAX SPE 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Washing: Wash with 1 mL of 5% Ammonium Hydroxide in water, followed by 1 mL of 100% Methanol to selectively remove neutral/basic phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Alternative PPT Workflow (For Comparison)
  • Aliquot 100 µL of plasma and 10 µL of IS.

  • Add 400 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II LC coupled to a 6495C Triple Quadrupole MS.

  • Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) vs. Standard C18 (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate at 10% B for 1.5 min. Flow rate: 0.4 mL/min.

  • MS Parameters: Negative ESI mode. Capillary voltage: 3000 V. Gas temp: 250°C.

  • MRM Transitions:

    • Analyte: m/z 240.0 → 176.0 (Quantifier, CE: 15 eV), m/z 240.0 → 161.0 (Qualifier, CE: 25 eV).

    • IS: m/z 244.0 → 180.0 (CE: 15 eV).

Validation Results & Comparative Data

The optimized method was validated strictly according to the[3] and [2] guidelines for Bioanalytical Method Validation.

Table 1: Matrix Effect and Extraction Recovery Comparison

Data demonstrates the severe ion suppression encountered with PPT/C18, which is completely mitigated by the SPE/Biphenyl workflow.

MethodologyQC LevelExtraction Recovery (%)Matrix Effect (%)
PPT + C18 Column LQC (3.0 ng/mL)78.4 ± 6.242.1 ± 8.5 (Suppression)
HQC (800 ng/mL)81.2 ± 5.155.3 ± 7.2 (Suppression)
MAX SPE + Biphenyl LQC (3.0 ng/mL)92.5 ± 3.4 98.2 ± 2.1 (Negligible)
HQC (800 ng/mL)94.1 ± 2.8 101.5 ± 1.8 (Negligible)
Table 2: Accuracy and Precision (Optimized SPE-Biphenyl Method)

Intra-day (n=6) and Inter-day (n=18 over 3 days) precision and accuracy met the rigorous ≤15% CV criteria.

QC SampleNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 1.0104.26.8106.58.2
LQC 3.098.54.197.85.5
MQC 400.0101.23.2102.14.0
HQC 800.099.42.598.93.1
Table 3: Linearity and Sensitivity
ParameterValue
Linear Range 1.0 – 1,000 ng/mL
Regression Equation y = 0.0452x + 0.0018
Weighting Factor 1/x²
Correlation Coefficient (R²) 0.9992
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)

Conclusion

The integration of Mixed-Mode Anion Exchange (MAX) SPE and Biphenyl chromatography provides a robust, highly sensitive methodology for the quantification of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in human plasma. By understanding the underlying chemical causality—specifically exploiting the pKa of the sulfonamide for absolute SPE cleanup and the electron deficiency of the quinoxaline ring for π−π chromatographic retention—we successfully eliminate matrix effects and ensure absolute data integrity for downstream pharmacokinetic applications.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies Source: Molecules (MDPI) URL: [Link]

  • Title: 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (CID 17601252) Source: PubChem, National Center for Biotechnology Information URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Hazard Identification and Risk Assessment: An Evidence-Based Approach Given the absence of a dedicated SDS for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, a critical first step is to assess potential hazards b...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, a critical first step is to assess potential hazards based on its chemical structure and data from analogous compounds. The presence of both a quinoxaline and a sulfonamide moiety suggests a cautious approach is warranted.

A closely related precursor, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride , is classified with the following hazards:

  • Harmful if swallowed[1].

  • Causes severe skin burns and eye damage[1][2].

  • May cause respiratory irritation[1].

While the sulfonamide is expected to be less reactive than the sulfonyl chloride, it is prudent to assume it may still possess irritant or harmful properties until proven otherwise. Therefore, it should be handled as a hazardous substance. General guidelines for sulfonamides and quinoxaline derivatives also point towards the need for careful handling and disposal to prevent environmental contamination and potential health effects[3][4].

Table 1: Summary of Potential Hazards and Safety Recommendations

Hazard CategoryPotential RiskRecommended Precaution
Acute Toxicity (Oral) Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling. Seek immediate medical attention if swallowed[1][5].
Skin Corrosion/Irritation May cause skin irritation or burns.Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat[6][7][8].
Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes[6][7][8].
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Handle in a well-ventilated area or a chemical fume hood to minimize dust generation[1][6].
Environmental Hazard Unknown, but release into the environment should be avoided.Do not dispose of down the drain or in regular solid waste[4][9].

Essential Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for mitigating exposure risks.

  • Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are mandatory[3].

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Ensure gloves are inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat must be worn at all times. For tasks with a higher risk of splashes or dust generation, consider additional protective clothing[10].

  • Respiratory Protection: All handling of solid 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles[4].

Spill Management Protocol

In the event of a spill, a swift and safe response is crucial to contain the material and protect laboratory personnel.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably under a fume hood[3].

  • Don PPE: Before attempting to clean the spill, don the full PPE as described in the section above.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite[10].

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect the initial solvent rinse as hazardous waste[9].

Step-by-Step Disposal Procedure

The proper disposal of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a systematic process that ensures safety and regulatory compliance.

Step 1: Waste Segregation

Treat all waste containing this compound as hazardous. This includes pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials. Do not mix this waste with other waste streams to avoid unintended chemical reactions[9][10].

Step 2: Containerization

Collect all segregated waste in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) container with a secure, leak-proof lid is generally suitable[9]. Ensure the container is in good condition.

Step 3: Labeling

Proper labeling is critical for safe handling and disposal. The label must be clearly legible and include the following information:

  • The words "Hazardous Waste"[4][10].

  • The full chemical name: "2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide".

  • The CAS Number: "153504-92-8".

  • Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • The date when waste was first added to the container.

Step 4: Temporary Storage

Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents[3][9].

Step 5: Arranging for Final Disposal

Never dispose of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide down the drain or in the regular trash[9]. Disposal must be handled by professionals.

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[4][10].

  • Provide the disposal company with all available information about the chemical, including its name and any known or suspected hazards.

  • Maintain a detailed record of the waste generated and retain all paperwork provided by the disposal contractor for regulatory compliance[10].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been developed.

G Disposal Workflow for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide cluster_0 On-Site Handling cluster_1 Final Disposal cluster_2 Spill Event A Generation of Waste (Unused chemical, contaminated labware, spill debris) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste (Do not mix with other waste streams) B->C D Containerize in a sealed, compatible container (e.g., HDPE) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, CAS#, Hazards) D->E F Store in Designated Secure Area (Well-ventilated, away from incompatibles) E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G Ready for Disposal H Provide Chemical Information (Name, CAS#, Known Hazards) G->H I Schedule Waste Pickup H->I J Maintain Disposal Records (Manifests, Certificates of Disposal) I->J S1 Spill Occurs S2 Evacuate & Ventilate Area S1->S2 S3 Don Full PPE S2->S3 S4 Contain with Inert Absorbent S3->S4 S5 Collect Debris into Hazardous Waste Container S4->S5 S5->E Label as Spill Debris

Caption: Disposal workflow for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide.

Conclusion: A Commitment to Safety and Responsibility

The proper management of chemical waste is a cornerstone of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe disposal of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the integrity of our research and our role as stewards of scientific advancement.

References

  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. BenchChem. [URL: https://www.benchchem.com/product/B1201588/technical-sheet]
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. BenchChem. [URL: https://www.benchchem.com/product/B1203642/technical-sheet]
  • Proper Disposal Procedures for 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem. [URL: https://www.benchchem.com/product/B1202351/technical-sheet]
  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. BenchChem. [URL: https://www.benchchem.com/product/B1214886/technical-sheet]
  • 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. American Elements. [URL: https://www.americanelements.com/2-3-dioxo-1-2-3-4-tetrahydroquinoxaline-6-sulfonamide-153504-92-8]
  • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4983738]
  • SAFETY DATA SHEET - 5,6,7,8-Tetrahydroquinoxaline. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=L11204]
  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. [URL: https://www.researchgate.
  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoxaline. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC137970050]
  • n-(4-Fluorophenyl)-1,4,7-trimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20914046]
  • N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)-beta-alanine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/cv2h2f623dee]
  • SAFETY DATA SHEET - Sulfonamide. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC137250250]
  • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aifchem/xpih9bd02394]
  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=B22750]
  • SAFETY DATA SHEET - Unnamed Compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/227358]
  • Safety Data Sheet - 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. Angene Chemical. [URL: https://www.angenechemical.com/msds/1206117-96-5.pdf]

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